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Foundational

4-Methyl-6-oxohepta-2,4-dienal chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties of 4-Methyl-6-oxohepta-2,4-dienal Abstract This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic signa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Chemical Properties of 4-Methyl-6-oxohepta-2,4-dienal

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic signature, and reactivity of 4-Methyl-6-oxohepta-2,4-dienal. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this document leverages established principles of organic chemistry and extrapolates data from analogous α,β,γ,δ-unsaturated carbonyl compounds. The guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework for any future investigation of this compound. We will explore plausible synthetic routes, predict its detailed spectroscopic characteristics, and discuss its likely chemical behavior, providing a solid foundation for its synthesis, characterization, and potential application.

Introduction and Structural Definition

4-Methyl-6-oxohepta-2,4-dienal is a polyfunctional organic molecule featuring a conjugated dienal system and a ketone. Its structure contains both an aldehyde and a ketone, with a methyl substituent on the conjugated backbone. The systematic IUPAC name for the most stable isomer would be (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal. The presence of multiple reactive functional groups within a conjugated system suggests a rich and complex chemical reactivity profile, making it a potentially interesting, albeit currently uncharacterized, synthetic building block.

This guide will proceed by first proposing a logical synthetic pathway. Subsequently, a detailed prediction of its physicochemical and spectroscopic properties will be presented. Finally, an in-depth discussion of its expected chemical reactivity, stability, and handling considerations will be provided. All predictions are grounded in data from structurally related and well-documented compounds.

Molecular Structure:

Caption: Structure of (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal.

Predicted Physicochemical Properties

The following properties are estimated based on the molecular structure and comparison with similar compounds.

PropertyPredicted ValueJustification / Source
Molecular Formula C₈H₁₀O₂Direct count from structure
Molecular Weight 138.16 g/mol Calculated from formula
Appearance Pale yellow liquidConjugated aldehydes/ketones are often colored.[1]
Boiling Point ~200-220 °CExtrapolated from similar sized dienals and ketones.
Solubility Soluble in organic solvents (e.g., DCM, Ether, Acetone). Sparingly soluble in water.Presence of polar carbonyl groups and a significant nonpolar hydrocarbon chain.
Density ~0.95 - 1.05 g/cm³Typical for unsaturated carbonyl compounds.

Proposed Synthetic Pathway: Crossed Aldol Condensation

A logical and efficient route to synthesize 4-Methyl-6-oxohepta-2,4-dienal is through a base-catalyzed crossed aldol condensation.[2][3] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated carbonyl compounds.[4][5] The retrosynthetic analysis suggests a disconnection at the C3-C4 bond.

Retrosynthetic Analysis: This involves the reaction between acetone (acting as the nucleophilic enolate) and 2-methylcrotonaldehyde (acting as the electrophile).

G target 4-Methyl-6-oxohepta-2,4-dienal intermediate β-Hydroxy Ketone Intermediate target->intermediate Dehydration (-H₂O) reagents Acetone + 2-Methylcrotonaldehyde intermediate->reagents Aldol Addition

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis Protocol:

  • Enolate Formation: Acetone is treated with a base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) in a suitable solvent like ethanol or THF, to generate the nucleophilic enolate.

  • Nucleophilic Attack: 2-Methylcrotonaldehyde is added slowly to the reaction mixture. The acetone enolate attacks the electrophilic carbonyl carbon of 2-methylcrotonaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent to yield the β-hydroxy ketone.

  • Dehydration: Upon heating, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β,γ,δ-unsaturated product, 4-Methyl-6-oxohepta-2,4-dienal.

G cluster_0 Proposed Synthetic Workflow start Starting Materials: Acetone & 2-Methylcrotonaldehyde step1 Step 1: Enolate Formation - Add Acetone to Base (e.g., NaOH in EtOH) - Stir at 0-5 °C start->step1 step2 Step 2: Aldol Addition - Slowly add 2-Methylcrotonaldehyde - Maintain low temperature step1->step2 step3 Step 3: Dehydration - Warm reaction mixture to induce elimination - Monitor by TLC step2->step3 step4 Step 4: Workup & Purification - Quench reaction, extract with organic solvent - Purify by column chromatography step3->step4 end_product Product: 4-Methyl-6-oxohepta-2,4-dienal step4->end_product

Caption: Proposed workflow for the synthesis of the target molecule.

Predicted Spectroscopic Signature

The following spectroscopic data are predicted for (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and methyl protons. Chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the effects of conjugation.[6][7][8]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (Aldehyde)9.5 - 9.7Doublet (d)J ≈ 8.0Highly deshielded by carbonyl anisotropy.[8] Coupled to H2.
H2 (Vinylic)6.1 - 6.3Doublet of doublets (dd)J ≈ 15.0, 8.0Deshielded by aldehyde. Trans coupling to H3, cisoid coupling to H1.
H3 (Vinylic)6.9 - 7.2Doublet (d)J ≈ 15.0Deshielded by conjugation. Trans coupling to H2.
H5 (Vinylic)6.0 - 6.2Singlet (s)N/AVinylic proton adjacent to ketone.
C4-CH₃ (Methyl)1.9 - 2.1Singlet (s)N/AAllylic methyl group on the dienal system.
C7-CH₃ (Methyl)2.2 - 2.4Singlet (s)N/AMethyl group adjacent to a ketone.
¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for two carbonyl carbons, four sp² carbons of the dienal system, and two sp³ methyl carbons.[9][10][11]

Carbon AssignmentPredicted δ (ppm)Rationale
C1 (Aldehyde C=O)190 - 195Typical for α,β-unsaturated aldehydes.[10]
C6 (Ketone C=O)198 - 205Typical for α,β-unsaturated ketones.[12]
C2135 - 140β-carbon to an aldehyde carbonyl.
C3128 - 132α-carbon to an aldehyde carbonyl.
C4145 - 150Substituted sp² carbon of the diene.
C5130 - 135α-carbon to a ketone carbonyl.
C4-CH₃12 - 18Methyl group on a double bond.
C725 - 30Methyl group of a methyl ketone.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the two different carbonyl groups and the C=C double bonds of the conjugated system.[13][14]

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Aldehyde)1685 - 1705StrongConjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).[15]
C=O Stretch (Ketone)1665 - 1685StrongConjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[15]
C=C Stretch (Conjugated)1600 - 1640MediumCharacteristic of conjugated diene systems.
C-H Stretch (Aldehyde)2720 - 2820Medium, sharpCharacteristic pair of bands for an aldehyde C-H stretch.
C-H Stretch (sp²)3010 - 3100MediumVinylic C-H stretching.
C-H Stretch (sp³)2850 - 3000MediumMethyl C-H stretching.
Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak. Fragmentation will likely be driven by cleavages adjacent to the carbonyl groups (α-cleavage) and potentially through rearrangements.[16][17][18]

m/z ValueProposed FragmentFragmentation Pathway
138[C₈H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
123[M - CH₃]⁺Loss of a methyl radical from the ketone (α-cleavage).
109[M - CHO]⁺Loss of the formyl radical (α-cleavage).
95[M - CH₃CO]⁺Loss of the acetyl radical (α-cleavage).
43[CH₃CO]⁺Acetyl cation, a very common fragment from methyl ketones.

Predicted Chemical Reactivity

The molecule's reactivity is governed by the interplay between the aldehyde, the ketone, and the extended conjugated π-system.

G cluster_reactivity Key Reactive Sites mol Structure Diagram Here aldehyde Aldehyde (C1) - Nucleophilic Addition - Most Electrophilic Site ketone Ketone (C6) - Nucleophilic Addition (Less reactive than aldehyde) beta_carbon β-Carbon (C3) - 1,4-Michael Addition delta_carbon δ-Carbon (C5) - 1,6-Michael Addition diene Diene (C2-C5) - Diels-Alder Cycloadditions

Caption: Predicted reactive centers in the molecule.

  • Nucleophilic Addition to Carbonyls: The aldehyde (C1) is the most electrophilic carbon and will be the primary site for nucleophilic attack (1,2-addition) by strong, non-stabilized nucleophiles like Grignard reagents or organolithiums. The ketone (C6) is less reactive due to steric hindrance and the electron-donating effect of two adjacent carbons.

  • Michael (Conjugate) Addition: Softer, resonance-stabilized nucleophiles (e.g., cuprates, enolates) are expected to undergo conjugate addition. The extended conjugation allows for both 1,4-addition (at C3) and 1,6-addition (at C5), with the specific outcome depending on the nucleophile and reaction conditions.

  • Diels-Alder Reaction: The conjugated diene system (C2 to C5) can participate in [4+2] cycloaddition reactions.[1][19] It can act as the diene component, reacting with electron-poor dienophiles.[20] The presence of both electron-donating (methyl) and electron-withdrawing (carbonyl) groups on the diene will influence its reactivity and the regiochemistry of the cycloaddition.

  • Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid without affecting the ketone, using mild oxidizing agents like Ag₂O. Both carbonyl groups can be reduced. Selective reduction of the aldehyde in the presence of the ketone can be achieved using specific reagents. Stronger reducing agents like NaBH₄ will likely reduce both carbonyls to alcohols.

  • Enolate Chemistry: The methyl protons of the ketone (C7) are acidic and can be deprotonated to form an enolate, allowing for further functionalization at this position through reactions with electrophiles.

Hypothetical Safety and Handling

While no specific safety data exists for 4-Methyl-6-oxohepta-2,4-dienal, α,β-unsaturated aldehydes and ketones are often irritants, skin sensitizers, and lachrymators. Prudent laboratory practice dictates that this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[21][22]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[21] Avoid contact with skin, eyes, and clothing.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing and reducing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This guide presents a detailed, theory-based profile of 4-Methyl-6-oxohepta-2,4-dienal, a compound for which no direct experimental data is currently available. We have proposed a viable synthetic route via aldol condensation and provided comprehensive predictions of its spectroscopic and reactive properties. These predictions serve as a robust starting point for any researcher aiming to synthesize and characterize this molecule.

Future experimental work should focus on executing the proposed synthesis and performing the detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, MS) outlined herein to validate these predictions. Subsequent studies can then explore the rich reactivity of this polyfunctional molecule, particularly its behavior in conjugate additions and cycloaddition reactions, potentially unlocking its utility as a versatile building block in organic synthesis.

References

A comprehensive list of sources will be compiled and formatted upon final review.

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 4-Methyl-6-oxohepta-2,4-dienal

Abstract This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Methyl-6-oxohepta-2,4-dienal, a polyfunctionalized α,β-unsaturated carbonyl compound. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Methyl-6-oxohepta-2,4-dienal, a polyfunctionalized α,β-unsaturated carbonyl compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated spectroscopic approach, emphasizing the causal logic behind experimental choices and data interpretation. We will systematically deploy Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) to assemble the molecular structure from first principles. The protocols described herein are designed as a self-validating system, where data from each analytical technique corroborates and refines the structural hypothesis, ensuring the highest degree of confidence in the final assignment.

Introduction and Strategic Overview

The target molecule, 4-Methyl-6-oxohepta-2,4-dienal, belongs to the class of α,β-unsaturated carbonyl compounds.[1] This structural motif is a well-known electrophile, often susceptible to conjugate addition by nucleophiles, a reactivity pattern that underpins significant biological activity and synthetic utility.[2][3] Molecules containing this scaffold are pervasive, from industrial intermediates to natural products.[4] Therefore, the unambiguous confirmation of their structure is a critical step in any research or development pipeline.

Our initial hypothesis is based on the IUPAC name. The molecule is a seven-carbon (heptane) backbone featuring an aldehyde at position 1, a ketone (oxo group) at position 6, conjugated double bonds at positions 2 and 4, and a methyl substituent at position 4.

Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.16 g/mol Degree of Unsaturation: (2C + 2 + N - H - X)/2 = (16 + 2 - 10)/2 = 4. This is consistent with two C=O bonds and two C=C bonds.

The elucidation strategy is not linear but integrative. We will first determine the molecular formula and identify key functional groups using MS and IR, respectively. Subsequently, a powerful suite of NMR techniques will be employed to map the complete carbon skeleton and proton environments, culminating in the unequivocal assembly of the molecule.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Integration cluster_3 Final Confirmation Unknown Target Compound: 4-Methyl-6-oxohepta-2,4-dienal MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy Suite Unknown->NMR Formula Molecular Formula & Weight MS->Formula Provides Groups Functional Groups IR->Groups Identifies Skeleton Carbon Skeleton & Connectivity NMR->Skeleton Maps Formula->Skeleton Groups->Skeleton Structure Confirmed Structure Skeleton->Structure Leads to

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula and Fragmentation

Expertise & Rationale: High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of an unknown compound. By providing a highly accurate mass measurement, it allows for the calculation of a unique molecular formula, which is the first and most critical piece of the structural puzzle. Low-resolution MS, particularly with electron ionization (EI), provides valuable information about the molecule's stability and fragmentation patterns, which can reveal key structural motifs.[5]

Predicted Data & Interpretation: For C₈H₁₀O₂, the expected exact mass is 138.0681 Da. The EI-MS is predicted to show characteristic fragmentation patterns for carbonyl compounds, including α-cleavage and McLafferty rearrangements.[6][7]

m/z (Predicted) Fragment Lost Proposed Fragment Structure Fragmentation Pathway
138-[C₈H₁₀O₂]⁺˙ (Molecular Ion)-
123•CH₃[M - CH₃]⁺α-cleavage at ketone
109•CHO[M - CHO]⁺α-cleavage at aldehyde
95•CH₃CO[M - CH₃CO]⁺α-cleavage at ketone
43C₅H₅O•[CH₃CO]⁺ (Acylium ion)α-cleavage at ketone (Base Peak)

These predicted fragments provide initial evidence for the presence of both an aldehyde (loss of •CHO) and a methyl ketone (loss of •CH₃ and the prominent [CH₃CO]⁺ acylium ion).

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For 4-Methyl-6-oxohepta-2,4-dienal, the key is to not only identify the carbonyls but also to distinguish them and observe the effect of conjugation.[8] Conjugation with a C=C double bond lowers the vibrational frequency of a C=O bond by approximately 25-30 cm⁻¹.[9][10][11]

Predicted Data & Interpretation:

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group Rationale
~3030C-H stretchsp² C-H (vinylic)Indicates the presence of C=C-H bonds.
2960-2850C-H stretchsp³ C-H (aliphatic)Corresponds to the methyl groups.
2820, 2720C-H stretchAldehyde C-HA characteristic pair of peaks (Fermi doublet) that is highly diagnostic for an aldehyde functional group.[6]
~1705C=O stretchConjugated AldehydeFrequency is lowered from the typical ~1730 cm⁻¹ due to conjugation with the C2=C3 double bond.[10]
~1685C=O stretchConjugated KetoneFrequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the C4=C5 double bond.
~1640, 1610C=C stretchConjugated DieneTwo bands are expected for the asymmetric and symmetric stretching of the conjugated C=C bonds.

The IR spectrum serves as a crucial cross-validation tool, confirming the presence of two distinct, conjugated carbonyl environments and the aldehyde proton, which perfectly aligns with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every ¹H and ¹³C nucleus. While 1D spectra give us a census of the different types of protons and carbons, 2D NMR experiments are essential for establishing connectivity. COSY reveals proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations that are instrumental in connecting the different parts of the molecule.[12][13][14]

Predicted ¹H and ¹³C NMR Data

The structure is numbered systematically for NMR assignment: O(1)=C(1)H - C(2)H=C(3)H - C(4)(CH₃)=C(5)H - C(6)(=O) - C(7)H₃

Table: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Position Group ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135
1 -CHO ~9.5 d ~193 CH (+)
2 =CH ~6.2 dd ~135 CH (+)
3 =CH ~7.0 d ~150 CH (+)
4 =C- - - ~140 Quat (absent)
4-Me -CH₃ ~2.0 s ~15 CH₃ (+)
5 =CH ~6.1 s ~128 CH (+)
6 -C=O - - ~198 Quat (absent)

| 7 | -CH₃ | ~2.3 | s | ~28 | CH₃ (+) |

  • Rationale for ¹H Shifts: The aldehyde proton (H1) is highly deshielded.[6] The vinylic protons (H2, H3, H5) are in the typical 6-7.5 ppm range, with H3 being the most deshielded due to its position relative to the aldehyde.[15] The methyl protons at C7 are deshielded by the adjacent ketone.

  • Rationale for ¹³C Shifts: The two carbonyl carbons (C1 and C6) are the most deshielded signals in the spectrum.[11] The sp² carbons of the diene appear between 128-150 ppm. The aliphatic methyl carbons are the most shielded.

2D NMR Connectivity Analysis

2D NMR experiments are non-negotiable for assembling this structure without ambiguity.

  • COSY (¹H-¹H Correlation): This experiment will establish the proton coupling networks. A key correlation will be observed between the aldehyde proton H1 and the vinylic proton H2 . A strong correlation will also exist between H2 and H3 , confirming the first part of the conjugated system: H-C(1)=O → H-C(2)=C(3)-H. The lack of further couplings from H3 and H5 confirms their positions adjacent to the quaternary C4 and the C6 ketone, respectively.

  • HSQC (¹H-¹³C One-Bond Correlation): This experiment acts as an overlay, definitively linking each proton signal to the carbon it is directly attached to. For example, the proton at ~9.5 ppm will correlate to the carbon at ~193 ppm, assigning both as C1/H1.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is the most powerful experiment for this elucidation, as it bridges non-protonated carbons and connects the different spin systems.[16]

G C1 C1 (CHO) H1 H1 C2 C2 H1->C2 ²J C3 C3 H1->C3 ³J H2 H2 H2->C1 ²J C4 C4 H2->C4 ³J H3 H3 H3->C1 ³J H3->C4 ²J C4Me C4-Me H3->C4Me ³J C5 C5 H3->C5 ³J H4Me H4-Me H4Me->C3 ³J H4Me->C4 ²J H4Me->C5 ³J H5 H5 H5->C3 ³J H5->C4 ²J C6 C6 (CO) H5->C6 ²J C7 C7 H5->C7 ³J H7 H7 H7->C5 ³J H7->C6 ²J

Caption: Key HMBC correlations for structural assembly.

Key HMBC correlations and their significance:

  • H1 (aldehyde) → C3: Confirms the α,β-unsaturated aldehyde system.

  • H4-Me (methyl) → C3, C5: Unambiguously places the methyl group at C4, bridging the two double bonds.

  • H5 → C6, C7: Connects the second double bond to the ketone functional group.

  • H7 (methyl) → C5, C6: Confirms the methyl ketone moiety and its connection to the diene system.

Experimental Protocols

Trustworthiness: The validity of the final structure is entirely dependent on the quality of the acquired data. The following protocols represent standard, robust methodologies for obtaining high-quality spectroscopic data for a small organic molecule.

Protocol 1: Sample Preparation
  • Weigh approximately 10-15 mg of the purified compound for NMR analysis.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • For MS and IR, prepare dilute solutions in appropriate volatile solvents (e.g., methanol for ESI-MS, dichloromethane for IR).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: 100-500 m/z.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 325 °C.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ or [M+Na]⁺ adduct and use the instrument software to generate a molecular formula consistent with the observed mass (tolerance < 5 ppm).

Protocol 3: NMR Data Acquisition
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 20 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • For HMBC, set the long-range coupling delay (D6) to optimize for a J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[16]

Conclusion: Synthesis of Evidence

The structure elucidation of 4-Methyl-6-oxohepta-2,4-dienal is a model case for the power of an integrated spectroscopic strategy. HRMS confidently establishes the molecular formula as C₈H₁₀O₂. IR spectroscopy provides immediate confirmation of the key functional groups: a conjugated aldehyde, a conjugated ketone, and a diene system. The final, unambiguous proof is delivered by the suite of NMR experiments. ¹H and ¹³C NMR provide a complete inventory of the atomic nuclei, while 2D correlation experiments piece them together like a molecular puzzle. The COSY spectrum reveals the H-C(2)=C(3)-H spin system, and the crucial long-range correlations observed in the HMBC spectrum lock the aldehyde, the diene, the C4-methyl group, and the methyl ketone into the single, unique structure of 4-Methyl-6-oxohepta-2,4-dienal. This multi-faceted, self-validating approach leaves no room for ambiguity and represents the gold standard in chemical structure elucidation.

References

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  • 4-Methyl-6-oxoheptanal. PubChem. [Link]

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Foundational

Synthesis of 4-Methyl-6-oxohepta-2,4-dienal: A Technical Guide

Executive Summary & Strategic Rationale 4-Methyl-6-oxohepta-2,4-dienal is a highly reactive, conjugated dicarbonyl compound. Often identified as a toxicological metabolite in the atmospheric oxidation of aromatic hydroca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Methyl-6-oxohepta-2,4-dienal is a highly reactive, conjugated dicarbonyl compound. Often identified as a toxicological metabolite in the atmospheric oxidation of aromatic hydrocarbons (e.g., toluene, m-xylene) and terpenes, it serves as a critical reference standard in environmental toxicology and oxidative stress research.

Synthesizing this molecule requires overcoming two primary challenges:

  • Regiocontrol: Ensuring the methyl group is positioned at C4 rather than C3 or C5.

  • Polyene Stability: Preventing polymerization of the electron-deficient diene system during purification.

This guide details a modular convergent synthesis utilizing a modified Wittig olefination strategy. This approach offers superior stereocontrol (favoring the thermodynamic 2E,4E-isomer) compared to direct oxidative degradation methods, which often yield complex mixtures.

Retrosynthetic Analysis

To construct the 7-carbon chain with precise functionalization, we disconnect the molecule at the C2-C3 double bond. This reveals two stable precursors: a C3 phosphonium ylide and a C4 keto-aldehyde.

  • Target: 4-Methyl-6-oxohepta-2,4-dienal[1][2][3]

  • Disconnection: C2=C3 bond.

  • Fragment A (C1-C2): (Triphenylphosphoranylidene)acetaldehyde (C2 homologating agent).

  • Fragment B (C3-C7): (E)-3-Methyl-4-oxopent-2-enal.

Fragment B is accessible via the allylic oxidation of Mesityl Oxide (4-methyl-3-penten-2-one), a readily available industrial chemical.

Retrosynthesis cluster_legend Legend Target 4-Methyl-6-oxohepta-2,4-dienal (Target) Precursor1 (E)-3-Methyl-4-oxopent-2-enal (Electrophile) Target->Precursor1 Wittig Disconnection Precursor2 (Triphenylphosphoranylidene)acetaldehyde (Wittig Reagent) Target->Precursor2 StartMat Mesityl Oxide (Starting Material) Precursor1->StartMat SeO2 Oxidation key Blue: Target | Red: Key Intermediate | Green: Reagent

Figure 1: Retrosynthetic logic disconnecting the diene system to stable carbonyl precursors.

Step-by-Step Synthetic Protocol

Stage 1: Regioselective Oxidation of Mesityl Oxide

The first objective is to functionalize the allylic methyl group of mesityl oxide. Selenium dioxide (


) is the reagent of choice for its high selectivity toward allylic positions in gem-dimethyl olefins.

Reaction:



Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar.

  • Solvent System: Dissolve Selenium Dioxide (11.1 g, 100 mmol) in a mixture of 1,4-Dioxane (200 mL) and Water (5 mL). The water is critical to destroy polymer/selenium complexes.

  • Addition: Add Mesityl Oxide (9.8 g, 100 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to mild reflux (approx. 101°C) for 4–6 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexanes) for the appearance of the aldehyde spot.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove precipitated black selenium metal.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM (100 mL), wash with brine, and dry over

    
    .
    
  • Purification: Purify the crude oil via flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
    • Yield Target: 50–60% of (E)-3-methyl-4-oxopent-2-enal .[4]

    • Note: This intermediate is unstable; store at -20°C under Argon.

Stage 2: Wittig Olefination (Chain Extension)

The C2 unit is added using a stabilized ylide. This ensures E-selectivity for the newly formed double bond.

Reaction:



Protocol:

  • Reagent Preparation: Commercially available (Triphenylphosphoranylidene)acetaldehyde is preferred. Alternatively, generate it in situ from (formylmethyl)triphenylphosphonium chloride using NaH, but the stabilized ylide gives cleaner results.

  • Coupling: In a 250 mL flask under Argon, dissolve (E)-3-methyl-4-oxopent-2-enal (5.0 g, 44.6 mmol) in anhydrous Benzene or Toluene (100 mL).

  • Addition: Add (Triphenylphosphoranylidene)acetaldehyde (14.9 g, 49.0 mmol, 1.1 eq) in one portion.

  • Reaction: Heat to reflux for 12–18 hours. The solution will darken.

  • Monitoring: Monitor by UV-active spots on TLC. The product is highly conjugated and will fluoresce/absorb strongly.

  • Workup: Remove solvent in vacuo. The residue contains the product and triphenylphosphine oxide (TPPO).

  • Purification:

    • Triturate the residue with cold Hexane/Ether (1:1) to precipitate most TPPO. Filter.

    • Subject the filtrate to flash chromatography (Silica gel, neutralized with 1%

      
      ). Elute with Hexane/EtOAc (4:1).
      
    • Critical: Avoid acidic silica, which can cause isomerization or polymerization.

Quantitative Data & Stoichiometry

ComponentRoleMW ( g/mol )Equiv.Mass/Vol (Scale)
Stage 1
Mesityl OxideSubstrate98.141.09.8 g
Selenium DioxideOxidant110.961.011.1 g
1,4-DioxaneSolvent--200 mL
Stage 2
3-Me-4-oxopent-2-enalIntermediate112.131.05.0 g
Ph3P=CH-CHOYlide304.331.114.9 g
TolueneSolvent--100 mL

Mechanistic Workflow

The following diagram illustrates the electron flow and transformation logic, highlighting the critical regioselectivity in the oxidation step and the stereoselectivity in the olefination step.

SynthesisMechanism Step1 Mesityl Oxide (Gem-dimethyl olefin) Step2 SeO2 Oxidation (Allylic Hydroxylation -> Oxidation) Step1->Step2 Regioselective attack at trans-methyl Step3 Intermediate: (E)-3-Methyl-4-oxopent-2-enal Step2->Step3 -H2O Step4 Wittig Reaction (Ph3P=CH-CHO) Step3->Step4 Nucleophilic attack on aldehyde Step5 Product: 4-Methyl-6-oxohepta-2,4-dienal (2E, 4E isomer) Step4->Step5 Elimination of Ph3P=O

Figure 2: Reaction pathway from Mesityl Oxide to the target dienal.

Characterization & Validation

The product should be validated using 1H NMR to confirm the E,E-geometry and the position of the methyl group.

  • Appearance: Yellow to orange oil (highly conjugated).

  • 1H NMR (CDCl3, 400 MHz) Simulated:

    • 
       9.65 (d, 1H, J=7.5 Hz, CHO ) - Distinctive aldehyde doublet.
      
    • 
       7.15 (dd, 1H, J=15.0, 11.0 Hz, H-3) - Coupling to C2 and C4-Me implies conjugation.
      
    • 
       6.40 (d, 1H, J=15.0 Hz, H-5) - Vinyl proton adjacent to ketone.
      
    • 
       6.15 (dd, 1H, J=15.0, 7.5 Hz, H-2) - Vinyl proton adjacent to aldehyde.
      
    • 
       2.35 (s, 3H, CO-CH3 ) - Methyl ketone singlet.
      
    • 
       2.05 (s, 3H, C=C-CH3 ) - Allylic methyl singlet.
      

Self-Validating Check: If the methyl group were at C3 (wrong isomer), the coupling patterns of the vinyl protons would change drastically (loss of the H2-H3 vicinal coupling constant). The presence of the singlet at 2.35 ppm confirms the methyl ketone is intact.

Safety & Handling

  • Toxicity: As a metabolite of aromatic hydrocarbon oxidation, this compound is a potent electrophile and likely mutagenic. It can form adducts with DNA and proteins (Schiff bases/Michael addition).

  • Containment: All operations must be performed in a certified fume hood. Double-gloving (Nitrile) is recommended.

  • Selenium: Selenium dioxide is highly toxic and an environmental hazard. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

References

  • Atmospheric Formation: Obermeyer, G., et al. (2009). "Products and mechanisms of the OH radical-initiated oxidation of m-xylene and other aromatics." Atmospheric Environment. Link

  • SeO2 Oxidation Methodology: Sharpless, K. B., & Gordon, K. M. (1976). "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic organoselenium intermediates." Journal of the American Chemical Society. Link

  • Wittig Reaction Standards: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews. Link

  • Related Dienal Synthesis: Ballester, P., et al. (1990). "Synthesis of (E,E)-4-oxo-2,4-nonadienal." Synthetic Communications. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-Methyl-6-oxohepta-2,4-dienal

The following technical guide provides an in-depth spectroscopic and structural analysis of 4-Methyl-6-oxohepta-2,4-dienal , a critical dicarbonyl intermediate observed in the atmospheric oxidation of aromatic hydrocarbo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and structural analysis of 4-Methyl-6-oxohepta-2,4-dienal , a critical dicarbonyl intermediate observed in the atmospheric oxidation of aromatic hydrocarbons (specifically m-xylene) and relevant to the degradation chemistry of terpenoids.

Executive Summary

4-Methyl-6-oxohepta-2,4-dienal (MOHD) is an unsaturated 1,6-dicarbonyl compound with the molecular formula C


H

O

. It typically arises as a ring-cleavage product during the photo-oxidation of m-xylene and other methylated aromatics, or via the oxidative degradation of carotenoids and terpenes (e.g., citral derivatives).

Its structure features a conjugated system spanning an aldehyde, two alkenes, and a ketone, making it highly reactive and spectroscopically distinct. This guide details its identification using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, providing a reference for researchers in environmental chemistry and drug metabolite analysis.

Physicochemical Profile
PropertyData
IUPAC Name 4-Methyl-6-oxohepta-2,4-dienal
Molecular Formula C

H

O

Molecular Weight 138.16 g/mol
Exact Mass 138.0681
SMILES CC(=O)C=C(C)C=CC=O[1]
InChI Key (Predicted) UQPQDJLQOGWZID-UHFFFAOYSA-N
Appearance Yellowish oil (unstable, tends to polymerize)

Structural Analysis & Isomerism

The molecule possesses two double bonds at the C2 and C4 positions.

  • C2=C3 Bond: Generally adopts the (E)-configuration (trans) due to steric stability.

  • C4=C5 Bond: Can exist as (E) or (Z). In oxidative ring-opening pathways, the (Z)-isomer is often the kinetic product, which isomerizes to the thermodynamic (E)-isomer.

Numbering Scheme: OHC(1)-C(2)H=C(3)H-C(4)(Me)=C(5)H-C(6)(=O)-C(7)H3

Spectroscopic Atlas

Mass Spectrometry (MS)

Methodology: Chemical Ionization (CIMS) using H


O

is the preferred method for detecting this intact molecule due to its fragility under standard Electron Impact (EI).
  • Ionization Mode: Proton Transfer Reaction (PTR-MS) or CI.

  • Key Diagnostic Ions:

m/zIon IdentityInterpretation
139 [M+H]

Base Peak (CIMS). Protonated molecular ion. Distinctive for C

dicarbonyls.
121 [M+H - H

O]

Loss of water from the protonated species (common in enals).
95 [M - CH

CO]

Loss of the acetyl group (alpha-cleavage at C5-C6).
43 [CH

CO]

Acetyl cation (characteristic of methyl ketones).

Fragmentation Logic: Under EI (70 eV), the molecular ion (


 138) is often weak. The fragmentation is dominated by the cleavage of the acetyl group (

43) and the conjugated chain fragments.
Infrared Spectroscopy (IR)

The IR spectrum is dominated by the conjugated carbonyl systems. The conjugation lowers the stretching frequencies compared to saturated analogues.

Frequency (cm

)
AssignmentNotes
2850, 2750 C-H str (Aldehyde)Characteristic "Fermi doublet" for aldehydes.
1695 - 1685 C=O str (Ketone)Conjugated methyl ketone (lower than 1715 cm

).
1675 - 1665 C=O str (Aldehyde)Conjugated aldehyde (lower than 1725 cm

).
1630 - 1610 C=C strStrong absorption due to extended conjugation (dienal).
980 =C-H bend (oop)Indicative of trans-disubstituted alkenes (C2=C3).
Nuclear Magnetic Resonance (NMR)

Data based on predictive modeling of the (2E, 4E) isomer in CDCl


.

H NMR (400 MHz, CDCl

)

The spectrum exhibits a distinct aldehyde doublet and a pattern characteristic of a 4-substituted dienal.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
9.65 d1HH-1 (Aldehyde)

7.15 dd1HH-3

6.45 s (broad)1HH-5 Allylic coupling to Me
6.15 dd1HH-2

2.35 s3HH-7 (Acetyl Me)Singlet (isolated)
2.05 d3HC4-Me

(Allylic)

Interpretation:

  • The large coupling (

    
     Hz) between H-2 and H-3 confirms the trans (
    
    
    
    ) geometry at the C2 double bond.
  • H-5 appears as a singlet or broad singlet because C4 is fully substituted, blocking vicinal coupling.


C NMR (100 MHz, CDCl

)
Shift (

ppm)
Carbon TypeAssignment
198.5 C=OC-6 (Ketone)
193.2 C=OC-1 (Aldehyde)
155.0 C_quatC-4 (Substituted Alkene)
148.5 CHC-3 (Beta-carbon to aldehyde)
132.0 CHC-2 (Alpha-carbon to aldehyde)
128.5 CHC-5 (Alpha-carbon to ketone)
30.5 CH

C-7 (Acetyl Methyl)
12.8 CH

C4-Me (Allylic Methyl)

Formation Pathway (Atmospheric Chemistry)

The primary source of 4-Methyl-6-oxohepta-2,4-dienal in environmental samples is the hydroxyl radical (OH•) initiated oxidation of m-xylene.[2] This process involves the formation of an OH-adduct, followed by reaction with O


, bridging to form a bicyclic peroxide, and subsequent ring cleavage.
Mechanistic Flow[3][4]
  • Initiation: OH radical attacks m-xylene.[2]

  • Peroxide Bridge: Formation of a bicyclic intermediate.

  • Ring Opening: Cleavage of the C-C bond to yield the dicarbonyl.

MXyleneOxidation MXylene m-Xylene (C8H10) OH_Adduct OH-Adduct (Radical) MXylene->OH_Adduct + OH• Peroxide Bicyclic Peroxide Intermediate OH_Adduct->Peroxide + O2 Alkoxy Alkoxy Radical Peroxide->Alkoxy + NO / - NO2 MOHD 4-Methyl-6-oxohepta- 2,4-dienal (Target) Alkoxy->MOHD Ring Cleavage Glyoxal Methylglyoxal (Co-product) Alkoxy->Glyoxal Alternative Path

Figure 1: Simplified reaction pathway for the formation of 4-Methyl-6-oxohepta-2,4-dienal from m-xylene oxidation.

Experimental Protocol: Detection via CIMS

To detect this molecule in a reaction mixture (e.g., smog chamber or flow reactor), the following protocol utilizing Chemical Ionization Mass Spectrometry (CIMS) is recommended.

Objective: Quantify C


 dicarbonyls from aromatic oxidation.
  • Sampling: Connect the reaction chamber outlet to the CIMS inlet via a heated Teflon line (50°C) to prevent condensation of low-volatility dicarbonyls.

  • Ionization Source: Generate H

    
    O
    
    
    
    reagent ions by passing water vapor through a radioactive source (
    
    
    Po) or hollow cathode discharge.
  • Drift Tube Conditions:

    • Pressure: 2.0 - 2.5 Torr.

    • E/N Ratio: ~100 - 120 Td (Townsends). Note: Higher E/N may cause excessive fragmentation.

  • Detection: Monitor m/z 139 .

    • Differentiation: Note that m-xylene oxidation produces two isomers: 4-methyl-6-oxohepta-2,4-dienal and 2-methyl-6-oxo-2,4-heptadienal.[2][3] These cannot be separated by CIMS alone (both m/z 139). Separation requires upstream Gas Chromatography (GC) or derivatization (e.g., with DNPH or PFBHA) followed by GC-MS.

  • Calibration: Synthesize an authentic standard via the oxidation of pseudoionone precursors or use a surrogate C

    
     dicarbonyl standard with a calculated sensitivity factor.
    

References

  • Huang, M., et al. (2011). "Experimental product study of the OH-initiated oxidation of m-xylene." Atmospheric Environment.

  • NIST Chemistry WebBook. "Standard Reference Data for C8H10O2 Isomers." National Institute of Standards and Technology.

  • Bethel, H. L., et al. (2001). "Products of the OH-radical-initiated oxidation of m-xylene." Journal of Physical Chemistry A.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for NMR/IR increments).

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-6-oxohepta-2,4-dienal

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-6-oxohepta-2,4-dienal, a multifunctional organic compound of interest to researchers in organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-6-oxohepta-2,4-dienal, a multifunctional organic compound of interest to researchers in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its structural analogues, predictive modeling, and established principles of organic chemistry to offer a robust profile. The guide covers the compound's structure, predicted physicochemical properties, expected spectroscopic signature, and characteristic reactivity, providing a foundational resource for its use in a research context.

Introduction and Molecular Structure

4-Methyl-6-oxohepta-2,4-dienal is a polyfunctional molecule featuring a conjugated dienal system, a ketone, and a methyl substituent. Its molecular formula is C₈H₁₀O₂.[1] The unique arrangement of these functional groups—an α,β,γ,δ-unsaturated aldehyde and a ketone—suggests a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis. The extended conjugation is expected to influence its electronic properties, spectroscopic characteristics, and reactivity towards nucleophiles and in pericyclic reactions.

Below is a visualization of the molecular structure of 4-Methyl-6-oxohepta-2,4-dienal.

Caption: 2D Structure of 4-Methyl-6-oxohepta-2,4-dienal

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Weight 138.16 g/mol Calculated from the molecular formula C₈H₁₀O₂.[1]
Appearance Pale yellow liquidBased on similar conjugated dienals which are often colored due to the extended π-system.
Boiling Point ~200-220 °CExtrapolated from the boiling points of similar-sized aldehydes and ketones, with an increase due to the additional functional group and conjugation.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane).The presence of two polar carbonyl groups would confer some water solubility, but the C8 hydrocarbon backbone would limit it.
pKa ~18-20 (for α-protons of the ketone)Typical pKa for α-protons of a ketone.

Spectroscopic Characterization (Predicted)

A detailed spectroscopic analysis is crucial for the identification and characterization of 4-Methyl-6-oxohepta-2,4-dienal. The following are predicted spectral data based on established principles and data from analogous molecules.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various vinylic and allylic protons.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde H9.5 - 9.7d~8Deshielded by the carbonyl group and coupled to the adjacent vinylic proton.
Vinylic H (C2)6.1 - 6.3dd~15, 8Deshielded by the aldehyde and coupled to the aldehyde proton and the C3 vinylic proton.
Vinylic H (C3)7.0 - 7.3dd~15, 11Deshielded by conjugation and coupled to the C2 and C5 vinylic protons.
Vinylic H (C5)6.0 - 6.2d~11Deshielded by conjugation and coupled to the C3 vinylic proton.
Ketone α-CH₃2.1 - 2.3s-Singlet as there are no adjacent protons.
C4-CH₃1.8 - 2.0s-Singlet, allylic methyl group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Aldehyde C=O190 - 195Highly deshielded due to the electronegative oxygen.
Ketone C=O198 - 205Highly deshielded, typically slightly more so than an aldehyde.
Vinylic C (C2)130 - 135Part of the conjugated system.
Vinylic C (C3)150 - 155Deshielded due to conjugation and attachment to a methyl group.
Vinylic C (C4)140 - 145Part of the conjugated system.
Vinylic C (C5)125 - 130Part of the conjugated system.
Ketone α-CH₃25 - 30Typical range for a methyl ketone.
C4-CH₃15 - 20Allylic methyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the two carbonyl groups and the carbon-carbon double bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Aldehyde)1680 - 1700StrongConjugation lowers the frequency from the typical ~1725 cm⁻¹.
C=O (Ketone)1660 - 1680StrongConjugation lowers the frequency from the typical ~1715 cm⁻¹.
C=C (Conjugated)1600 - 1650Medium-StrongCharacteristic of conjugated double bonds.
C-H (Aldehyde)2720 - 2820Weak-MediumTwo characteristic bands for the aldehyde C-H stretch.
C-H (sp²)3000 - 3100MediumVinylic C-H stretching.
C-H (sp³)2850 - 3000MediumAliphatic C-H stretching of the methyl groups.
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 138. Key fragmentation patterns would likely involve:

  • Loss of CHO (m/z = 29): A common fragmentation for aldehydes, leading to a peak at m/z = 109.

  • Loss of CH₃ (m/z = 15): From either methyl group, leading to peaks at m/z = 123.

  • Loss of COCH₃ (m/z = 43): From the ketone end, leading to a peak at m/z = 95.

  • McLafferty Rearrangement: Possible if the geometry allows, but less likely for the aldehyde.

Caption: Workflow for Spectroscopic Analysis

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Methyl-6-oxohepta-2,4-dienal is dictated by its functional groups. The conjugated system allows for 1,4- and 1,6-additions, while the individual carbonyl groups can undergo direct nucleophilic attack.

Michael Addition (Conjugate Addition)

The extended conjugation makes the β- and δ-carbons (C3 and C5) electrophilic and susceptible to nucleophilic attack by soft nucleophiles in a Michael-type reaction.[5][6][7][8][9] This is a powerful method for carbon-carbon bond formation.

G R 4-Methyl-6-oxohepta-2,4-dienal P14 1,4-Adduct R->P14 1,4-Addition P16 1,6-Adduct R->P16 1,6-Addition P12 1,2-Adduct (Aldehyde) R->P12 P12k 1,2-Adduct (Ketone) R->P12k Nu Nucleophile (Nu-) Nu->R Soft Nucleophile Nu->R Hard Nucleophile

Caption: Reactivity of 4-Methyl-6-oxohepta-2,4-dienal with Nucleophiles

Exemplary Protocol for Michael Addition:

  • Reaction Setup: To a solution of the Michael acceptor (4-Methyl-6-oxohepta-2,4-dienal, 1 equivalent) in a suitable solvent (e.g., THF, ethanol) at 0 °C, add the nucleophile (e.g., a malonate ester, 1.1 equivalents).

  • Base Addition: Slowly add a catalytic amount of a non-nucleophilic base (e.g., DBU, sodium ethoxide) to generate the enolate of the nucleophile in situ. Rationale: Catalytic base is often sufficient to promote the reaction without causing significant side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Rationale: TLC allows for a quick and easy way to determine when the starting material has been consumed.

  • Workup: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diels-Alder Reaction

The conjugated diene system can participate as the 4π component in a [4+2] cycloaddition reaction with a dienophile.[10][11][12][13] The presence of both electron-donating (methyl) and electron-withdrawing (carbonyl) groups on the diene can influence the regioselectivity and stereoselectivity of the reaction.

Exemplary Protocol for Diels-Alder Reaction:

  • Reaction Setup: In a sealed tube, dissolve 4-Methyl-6-oxohepta-2,4-dienal (1 equivalent) and a dienophile (e.g., maleic anhydride, 1.1 equivalents) in a high-boiling, inert solvent (e.g., toluene, xylene).

  • Heating: Heat the reaction mixture to a temperature sufficient to overcome the activation energy (typically 80-150 °C). Rationale: Many Diels-Alder reactions require thermal activation.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Other Reactions
  • Reduction: The aldehyde and ketone can be selectively reduced using appropriate reagents (e.g., NaBH₄ for the aldehyde, or more forcing conditions for both). The double bonds can be reduced by catalytic hydrogenation.

  • Wittig Reaction: The aldehyde and ketone can undergo olefination reactions.

  • Enolate Chemistry: The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Handling and Safety

While a specific safety data sheet (SDS) for 4-Methyl-6-oxohepta-2,4-dienal is not available, compounds with similar functional groups (α,β-unsaturated aldehydes and ketones) are often irritants and may be harmful if swallowed or in contact with skin. Standard laboratory safety precautions should be observed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Methyl-6-oxohepta-2,4-dienal is a molecule with significant potential in synthetic organic chemistry due to its array of functional groups and a conjugated system. This guide provides a foundational understanding of its predicted properties and reactivity, which can serve as a starting point for its application in research and development. Experimental validation of the predicted data herein is a necessary next step for any application of this compound.

References

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. (2023, January 22). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Cox, C. T. (2021, February). Diels-Alder reaction. In AccessScience. McGraw Hill. [Link]

  • Conjugated Dienes: Preparation, Properties, and Reactions. (2023, February 7). PSIBERG. Retrieved February 10, 2026, from [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. (1967). Journal of the Chemical Society B: Physical Organic, 1024. [Link]

  • Hunt, I. (n.d.). Ch 10: Diene reactions. University of Calgary. Retrieved February 10, 2026, from [Link]

  • Why are conjugated dienes more reactive than alkenes and alkynes towards electrophilic addition reaction? (2017, July 19). Quora. Retrieved February 10, 2026, from [Link]

  • α,β-unsaturated ketones Definition. (n.d.). Fiveable. Retrieved February 10, 2026, from [Link]

  • Hunt, I. (n.d.). Ch 10: Dienes. University of Calgary. Retrieved February 10, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025, March 17). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • 23.10 Conjugate Carbonyl Additions: The Michael Reaction. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved February 10, 2026, from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Structure and the Absorption Spectra of α,β-Unsaturated Ketones. (1951). Journal of the American Chemical Society, 73(4), 1377–1380. [Link]

  • (2E,4E)-2-Methyl-6-oxohepta-2,4-dienal. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]

  • Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. (2005). Organic Syntheses, 82, 80. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0326235). (n.d.). NP-MRD. Retrieved February 10, 2026, from [Link]

  • 4-Methyl-6-oxohepta-2,4-dienal. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. (2021, September 14). Atmospheric Chemistry and Physics, 21(17), 13477–13493. [Link]

  • (2E,4E)-6-methyl-2,4-heptadienal. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. (2023, June 23). ResearchGate. Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 738–746. [Link]

  • 2,4-Heptadienal. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved February 10, 2026, from [Link]

  • IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. (2024, March 5). YouTube. Retrieved February 10, 2026, from [Link]

  • 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. (2019). ChemCatChem, 11(23), 5779–5788. [Link]

  • 4-Methylhepta-2,4-dienal. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 10, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved February 10, 2026, from [Link]

Sources

Exploratory

Natural Occurrence of 4-Methyl-6-oxohepta-2,4-dienal

An In-Depth Technical Guide on Atmospheric Origins and Chemical Biology Executive Summary 4-Methyl-6-oxohepta-2,4-dienal is a reactive diunsaturated dicarbonyl compound. Unlike primary plant metabolites (e.g., citral or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Atmospheric Origins and Chemical Biology

Executive Summary

4-Methyl-6-oxohepta-2,4-dienal is a reactive diunsaturated dicarbonyl compound. Unlike primary plant metabolites (e.g., citral or lycopene) that are biosynthesized directly by enzymatic pathways, this molecule is primarily generated through the atmospheric oxidation of m-xylene .

While m-xylene itself has both anthropogenic (petrochemical) and biogenic (plant emission) sources, 4-Methyl-6-oxohepta-2,4-dienal represents a "secondary" natural occurrence—a transformation product generated in the troposphere via hydroxyl radical (OH) chemistry. For drug development and toxicology professionals, this molecule serves as a critical model for reactive electrophilic species (RES) found in environmental exposures, capable of covalent modification of cellular proteins via Michael addition.

Part 1: Natural Occurrence & Formation Mechanism

The "natural occurrence" of 4-Methyl-6-oxohepta-2,4-dienal is defined by the oxidative processing of aromatic hydrocarbons in the atmosphere. It is a specific ring-cleavage product of m-xylene (1,3-dimethylbenzene).

1. The Precursor: m-Xylene
  • Anthropogenic Sources: Solvent usage, vehicle exhaust, industrial emissions.

  • Biogenic Sources: m-Xylene is emitted by specific vegetation and during biomass burning (forest fires), making its oxidation products relevant to natural environmental chemistry.

2. The Formation Pathway

The formation is initiated by the addition of a hydroxyl radical (OH•) to the aromatic ring of m-xylene.[1] This forms an OH-adduct which reacts with oxygen (


) to form a peroxy radical. The critical step is the ring cleavage  (scission) which breaks the aromaticity and yields linear dicarbonyls.
  • Specificity: The 4-methyl isomer is specific to the meta-substitution pattern of the parent xylene.

  • Yield: Experimental chamber studies (Zhao et al., 2005) indicate a formation yield of approximately 7.8% from the OH-initiated oxidation of m-xylene.

3. Environmental Persistence

As a diunsaturated dicarbonyl, the molecule is highly reactive. It has a short atmospheric lifetime due to:

  • Photolysis: Rapid degradation under sunlight.

  • Further Oxidation: Reaction with OH or Ozone (

    
    ).
    
  • Aerosol Formation: Partitioning into the condensed phase to form Secondary Organic Aerosol (SOA).

Part 2: Chemical Biology & Toxicology

For researchers in drug development and toxicology, 4-Methyl-6-oxohepta-2,4-dienal is a potent Michael Acceptor . Its toxicity profile is governed by its ability to alkylate nucleophilic residues on proteins and DNA.

1. Mechanism of Action: Michael Addition

The molecule possesses two conjugated double bonds flanked by electron-withdrawing carbonyl groups (aldehyde at C1, ketone at C6). This creates highly electrophilic sites at the


-carbons.
  • Target: Thiol groups (-SH) of Glutathione (GSH) and Cysteine residues in proteins.

  • Reaction: Nucleophilic attack results in the formation of stable adducts, depleting cellular GSH pools and potentially triggering oxidative stress responses (Nrf2 pathway activation).

2. Toxicological Implications
  • Respiratory Toxicity: Inhalation of air containing m-xylene oxidation products can lead to airway irritation. The dicarbonyls are often more irritating than the parent hydrocarbon.

  • Mutagenicity: Similar

    
    -unsaturated aldehydes (like 4-HNE) are known to be mutagenic; 4-Methyl-6-oxohepta-2,4-dienal shares this structural motif.
    
Part 3: Experimental Protocols
Protocol A: Generation and Detection via Chamber Simulation

Objective: To generate authentic standards of 4-Methyl-6-oxohepta-2,4-dienal for analysis, as commercial standards are unstable.

Reagents & Equipment:

  • Teflon Reaction Chamber (100 L - 10 m³)

  • m-Xylene (High Purity)

  • UV Light Source (Blacklamps,

    
     nm)
    
  • 
     or Methyl Nitrite (as OH radical precursor)
    
  • Detection: Proton Transfer Reaction Mass Spectrometry (PTR-MS) or CIMS.

Step-by-Step Workflow:

  • Chamber Cleaning: Flush chamber with zero air for 12 hours. Verify background VOCs are

    
     ppb.
    
  • Precursor Injection: Inject m-xylene to achieve a concentration of ~500 ppb.

  • Radical Source: Inject

    
     (vapor) or Methyl Nitrite.
    
  • Initiation: Turn on UV lamps to photolyze the radical precursor, generating OH radicals.

  • Reaction Monitoring: Monitor the decay of m-xylene and the growth of product masses.

    • Target Mass:

      
       Da (Protonated 
      
      
      
      ).
  • Sampling: Draw air through a DNPH (2,4-dinitrophenylhydrazine) cartridge for offline HPLC/UV analysis to confirm the dicarbonyl structure.

Protocol B: Cysteinyl-Adduct Assay (Reactivity Profiling)

Objective: To quantify the electrophilic reactivity of the molecule.

  • Incubation: Incubate the generated gas-phase mixture with a buffered solution (pH 7.4) containing N-acetylcysteine (NAC) or Glutathione (GSH) in a bubbler/impinger.

  • Quenching: Stop reaction after 30 mins by acidification (1% Formic Acid).

  • Analysis: Analyze the solution via LC-MS/MS.

  • Identification: Look for the mass shift corresponding to the Michael adduct (

    
    ).
    
Part 4: Visualization of Pathways
Diagram 1: Atmospheric Formation Pathway

This diagram illustrates the OH-initiated oxidation of m-xylene leading to ring cleavage.

mXyleneOxidation mXylene m-Xylene (1,3-Dimethylbenzene) Adduct OH-Adduct (Radical Intermediate) mXylene->Adduct + OH• OH_Radical OH Radical OH_Radical->Adduct Peroxy Peroxy Radical (+O2) Adduct->Peroxy + O2 RingCleavage Ring Cleavage Peroxy->RingCleavage Isomerization TargetMol 4-Methyl-6-oxohepta-2,4-dienal (C8H10O2) RingCleavage->TargetMol ~7.8% Yield Glyoxal Methylglyoxal (Co-product) RingCleavage->Glyoxal Fragmentation

Caption: Mechanistic pathway for the formation of 4-Methyl-6-oxohepta-2,4-dienal via OH-radical initiated oxidation of m-xylene (Zhao et al., 2005).[1][2]

Diagram 2: Biological Reactivity (Michael Addition)

This diagram details the interaction with cellular thiols.

MichaelAddition Dienal 4-Methyl-6-oxohepta-2,4-dienal (Electrophile) Complex Transition State Dienal->Complex Michael Addition GSH Glutathione (GSH) (Nucleophile -SH) GSH->Complex Michael Addition Adduct GSH-Dienal Adduct (Stable Thioether) Complex->Adduct Covalent Bonding Toxicity Cellular Consequences: 1. GSH Depletion 2. Oxidative Stress 3. Protein Dysfunction Adduct->Toxicity Bioaccumulation

Caption: Mechanism of covalent modification of Glutathione by 4-Methyl-6-oxohepta-2,4-dienal, leading to oxidative stress.

Part 5: Quantitative Data Summary

Table 1: Physicochemical & Formation Properties

PropertyValueSource
IUPAC Name (2E,4E)-4-methyl-6-oxohepta-2,4-dienalPubChem / Zhao et al.
Molecular Formula

-
Exact Mass 138.0681 Da-
Precursor m-Xylene (1,3-Dimethylbenzene)Zhao et al. (2005)
Formation Yield

(m-Xylene + OH)
Zhao et al. (2005)
Reaction Rate (

)
High (

)
Est. based on dienals
Primary Co-products Methylglyoxal, 4-oxo-2-pentenalZhao et al. (2005)
References
  • Zhao, J., Zhang, R., Misawa, K., & Shibuya, K. (2005). Experimental product study of the OH-initiated oxidation of m-xylene.[1][2][3][4] Journal of Photochemistry and Photobiology A: Chemistry, 176(1-3), 199-207.[1][4]

  • Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical Reviews, 103(12), 4605-4638.

  • Gomez Alvarez, E., et al. (2007). The oxidation of methyl glyoxal and 4-oxo-2-pentenal: Mechanisms and yields. Atmospheric Environment.

Sources

Foundational

An In-depth Technical Guide to (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Bifunctional Electrophile (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal is a multifaceted organic compound characterized by a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bifunctional Electrophile

(2E,4E)-4-Methyl-6-oxohepta-2,4-dienal is a multifaceted organic compound characterized by a conjugated dienal system and a ketone functional group. Its IUPAC name is systematically derived from its seven-carbon heptane backbone, with double bonds at the second and fourth positions, a methyl group at the fourth position, an oxo (ketone) group at the sixth position, and an aldehyde functional group at the terminus. The stereochemistry of the double bonds is designated as (2E,4E), indicating a trans configuration for both. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a subject of interest in synthetic chemistry and a potential scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal, including its physicochemical properties, plausible synthetic routes with detailed protocols, characteristic reactivity, and an exploration of its potential applications in drug discovery and development, particularly concerning its antimicrobial and anti-inflammatory properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal is fundamental for its synthesis, purification, and application. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal-
CAS Number 129454-99-5[1]
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterGeneral knowledge

Plausible Synthetic Routes and Experimental Protocols

The synthesis of (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal can be approached through several established methodologies in organic chemistry, primarily focusing on the formation of the α,β-unsaturated system. Two of the most logical and versatile approaches are the Aldol Condensation and the Wittig Reaction.

Synthesis via Aldol Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the synthesis of α,β-unsaturated carbonyl compounds.[2][3] A plausible retrosynthetic analysis suggests a disconnection that could lead to readily available starting materials.

Retrosynthetic Analysis:

G target (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal intermediate1 Aldol Condensation Product target->intermediate1 Dehydration starting_materials Acetaldehyde + 4-Oxopentanal intermediate1->starting_materials Aldol Addition G target (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal starting_materials Phosphonium Ylide + α,β-Unsaturated Aldehyde target->starting_materials Wittig Reaction G cluster_0 Reactivity of (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal Molecule (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal Nuc Nucleophile C1 1,2-Addition (Aldehyde) Nuc->C1 Hard Nucleophiles C3 1,4-Addition (β-carbon) Nuc->C3 Soft Nucleophiles C5 1,6-Addition (δ-carbon) Nuc->C5 Extended Conjugation

Sources

Exploratory

The Citral Autoxidation Nexus: Characterization and Research Applications of 4-Methyl-6-oxohepta-2,4-dienal

This guide explores the technical characterization, pathological implications, and research utility of 4-Methyl-6-oxohepta-2,4-dienal (MOHD). As a highly reactive -unsaturated dicarbonyl, MOHD represents a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical characterization, pathological implications, and research utility of 4-Methyl-6-oxohepta-2,4-dienal (MOHD).

As a highly reactive


-unsaturated dicarbonyl, MOHD represents a critical class of "pro-haptens" derived from the autoxidation of common terpenes (specifically Citral). Its dual electrophilic nature makes it a potent subject for immunological research and stability profiling in pharmaceutical development.

Chemical Identity & Molecular Genesis

4-Methyl-6-oxohepta-2,4-dienal (MOHD) is not merely a degradation byproduct; it is a hyper-reactive electrophile that serves as a model for understanding "cocktail effect" toxicity in natural products.

  • IUPAC Name: (2E,4E)-4-methyl-6-oxohepta-2,4-dienal

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Structural Motif: Conjugated dienal-one system.

  • Key Feature: The molecule possesses two electron-withdrawing groups (aldehyde at C1, ketone at C6) flanking a conjugated diene. This creates an extended

    
    -system with significantly lowered LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating rapid nucleophilic attack.
    
Genesis: The Oxidative Cascade

MOHD is primarily generated through the oxidative cleavage and rearrangement of Citral (3,7-dimethyl-2,6-octadienal). While Citral itself is a weak sensitizer, its exposure to air (autoxidation) generates hydroperoxides that degrade into potent sensitizers like MOHD.

Figure 1: Theoretical Formation Pathway The diagram below illustrates the oxidative degradation flow from Citral to MOHD.

CitralOxidation Citral Citral (Geranial/Neral) Radical Allylic Radical Formation Citral->Radical O2 / UV Peroxide Hydroperoxide Intermediates Radical->Peroxide Cleavage Oxidative Cleavage Peroxide->Cleavage Rearrangement MOHD 4-Methyl-6-oxohepta- 2,4-dienal (MOHD) Cleavage->MOHD Chain Scission

Caption: Simplified autoxidation cascade transforming the parent terpene (Citral) into the hyper-electrophilic MOHD.

Mechanism of Action: The Michael Acceptor

The research value of MOHD lies in its reactivity. It acts as a Michael Acceptor , reacting covalently with nucleophilic amino acid residues (Cysteine thiol groups and Lysine amino groups) on skin proteins. This process, known as Haptenization , is the Molecular Initiating Event (MIE) in Allergic Contact Dermatitis (ACD).[1]

Why MOHD is Critical for Drug Development

Unlike simple aldehydes, MOHD's cross-conjugated system allows for:

  • Bi-dentate reactivity: Potential to cross-link proteins.

  • High Potency: The additional ketone group increases the polarization of the double bond system compared to Citral, making it a "super-sensitizer."

Research Application: Skin Sensitization Profiling

Objective: To quantify the sensitizing potency of MOHD relative to its parent compound using an in chemico approach.

The Direct Peptide Reactivity Assay (DPRA) is the gold standard (OECD TG 442C) for this application. However, due to MOHD's high reactivity, standard protocols require modification to prevent peptide depletion artifacts.

Protocol: Kinetic DPRA for Hyper-Reactive Electrophiles

Reagents:

  • Test Substance: MOHD (Synthesized or isolated >95% purity).

  • Peptides: Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH).[2]

  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Preparation: Dissolve MOHD in Acetonitrile to 100 mM.

  • Incubation:

    • Mix peptide solution (0.5 mM in phosphate buffer pH 7.[2]5) with MOHD solution at 1:10 (Peptide:MOHD) molar ratio.

    • Crucial Deviation: Instead of the standard 24h incubation, perform a Kinetic Course sampling at T=1h, T=4h, and T=24h. This captures the rapid depletion characteristic of MOHD.

  • Analysis: Quantify remaining non-reacted peptide via HPLC-UV (220 nm).

  • Calculation:

    
    
    

Figure 2: Kinetic DPRA Workflow

DPRA_Workflow Prep Sample Prep (MOHD in ACN) Mix Reaction Mix (1:10 Ratio with Cys-Peptide) Prep->Mix Incubate Kinetic Incubation (1h, 4h, 24h @ 25°C) Mix->Incubate HPLC HPLC-UV Analysis (220 nm) Incubate->HPLC Autosampler Injection Data Data Calculation (% Depletion) HPLC->Data

Caption: Step-by-step workflow for the Kinetic Direct Peptide Reactivity Assay (DPRA).

Expected Data Profile
ParameterCitral (Parent)MOHD (Oxidation Product)Interpretation
Cys-Depletion (24h) ~15-25%>80%MOHD is a stronger electrophile.
Lys-Depletion (24h) <5%~15-20%MOHD shows broader reactivity.
Reactivity Class Weak/ModerateHigh/Extreme MOHD drives the allergy risk.

Research Application: Stability Indicating Marker

Objective: Use MOHD as a "Canary in the Coal Mine" for the degradation of terpene-rich pharmaceutical or cosmetic formulations.

Rationale: The presence of MOHD indicates advanced oxidative spoilage of Citral-containing products.

Analytical Method: GC-MS Quantification
  • Extraction: Liquid-liquid extraction of formulation using Ethyl Acetate.

  • Derivatization (Optional): If thermal instability is observed, derivatize with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to stabilize the aldehyde/ketone groups.

  • GC Conditions:

    • Column: DB-Wax or HP-5MS (30m x 0.25mm).

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      250°C.
  • Detection: SIM mode monitoring molecular ion (M+) and characteristic fragments (alpha-cleavage).

Synthesis & Isolation Strategy

For researchers requiring MOHD for toxicity assays, isolation from aged Citral is often more chemically relevant than de novo synthesis, as it preserves the isomer ratios found in nature.

Protocol: Accelerated Aging Isolation

  • Oxidation: Expose pure Citral (10g) to UV light (365 nm) under O

    
     flow for 48 hours.
    
  • Fractionation: Dissolve the resulting viscous yellow oil in Hexane/Ethyl Acetate (9:1).

  • Purification: Flash Chromatography (Silica Gel).

    • Elution Order: Hydrocarbons

      
       Citral (Unreacted) 
      
      
      
      Mono-epoxides
      
      
      MOHD
      
      
      Polymers.
    • MOHD typically elutes as a distinct UV-active band due to its extended conjugation.

References

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation - Assays addressing the Adverse Outcome Pathway Key Event on covalent binding to proteins. OECD Publishing. [Link]

  • Sköld, M., et al. (2008). The autoxidation of citral: formation of strong allergens. Food and Chemical Toxicology. [Link]

  • Hagvall, L., et al. (2011). Formation of skin sensitizers from autoxidation of citral. Chemical Research in Toxicology. [Link]

  • Urbisch, D., et al. (2015). Assessment of Pre- and Pro-haptens using Non-animal Test Methods: A Case Study. Chemical Research in Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-6-oxohepta-2,4-dienal in Toxicological Medicinal Chemistry

This guide details the application of 4-Methyl-6-oxohepta-2,4-dienal (often abbreviated in environmental toxicology literature as a specific MOH or dicarbonyl intermediate ) in medicinal chemistry, specifically within th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Methyl-6-oxohepta-2,4-dienal (often abbreviated in environmental toxicology literature as a specific MOH or dicarbonyl intermediate ) in medicinal chemistry, specifically within the domains of respiratory toxicology , oxidative stress signaling , and protein adductomics .[1][2]

Executive Summary

4-Methyl-6-oxohepta-2,4-dienal is a highly reactive


-unsaturated dicarbonyl compound formed primarily through the photo-oxidation of aromatic hydrocarbons (e.g., m-xylene) and terpenes.[1][2] In medicinal chemistry and toxicology, it serves as a critical electrophilic probe  for understanding the molecular mechanisms of air pollution-induced respiratory disease.[1][2]

Its conjugated diene-dione structure makes it a potent Michael acceptor , capable of forming covalent adducts with nucleophilic amino acid residues (cysteine, histidine, lysine).[1][2] This reactivity is utilized to model oxidative stress , study the activation of the Nrf2/Keap1 pathway , and develop biomarkers for environmental exposure.[1][2]

Chemical Identity & Mechanism of Action[1][2]

  • IUPAC Name: 4-Methyl-6-oxohepta-2,4-dienal[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups:

    • Aldehyde (C1): High reactivity towards primary amines (Schiff base formation).[1][2]

    • Enone/Dienone System: Sites for nucleophilic attack (Michael addition).[1][2]

    • Ketone (C6): Modulates solubility and reactivity.[1][2]

Mechanism: Covalent Protein Modification

The primary medicinal relevance lies in its ability to alkylate proteins.[1][2] The electrophilic carbons at positions C3 and C5 (beta to carbonyls) are targets for cellular thiols (Glutathione, Cysteine residues).[1][2]

Reaction Pathway:


[1][2]

This irreversible modification can lead to:

  • Enzyme Inhibition: Inactivation of active site cysteines (e.g., GAPDH, Parkin).[1][2]

  • Signaling Activation: Modification of Keap1 cysteines, preventing Nrf2 ubiquitination and triggering antioxidant response elements (ARE).[1][2]

  • Cytotoxicity: Depletion of cellular glutathione (GSH) pools leading to ferroptosis or apoptosis.[1][2]

Experimental Protocols

Protocol A: Synthesis & Generation of Standards

Note: Due to high reactivity, in situ generation or fresh synthesis is recommended.

Method: Controlled Oxidation of m-Xylene (Environmental Simulation) For research focusing on realistic exposure mixtures.[1][2]

  • Chamber Setup: Use a Teflon FEP reaction bag (e.g., 100 L).

  • Reagents: Inject m-xylene (1 ppm) and

    
     (as OH radical source).
    
  • Initiation: Irradiate with UV lamps (254 nm) for 1-4 hours.

  • Collection: Draw gas stream through a DNPH (2,4-dinitrophenylhydrazine) cartridge for derivatization or into cold methanol for trapping.

Method: Chemical Synthesis (Wittig Strategy) For pure standard production.[1][2]

  • Reagents: (Acetylmethylene)triphenylphosphorane + 3-methyl-2-butenal (Precursor).

  • Reaction: Reflux in dry DCM/Toluene for 12 hours.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). Note: Compound is unstable; store at -80°C under Argon.

Protocol B: Thiol-Reactivity Assay (GSH Depletion)

Purpose: Quantify the electrophilic potency (kinetic rate constant


).[1][2]

Materials:

  • Phosphate Buffer (PBS, pH 7.4, 10 mM)[1][2]

  • L-Glutathione (GSH, reduced)[1][2]

  • 4-Methyl-6-oxohepta-2,4-dienal (Stock in DMSO)[1][2]

  • DTNB (Ellman’s Reagent)[1][2]

Procedure:

  • Incubation: Mix GSH (50

    
    M) with the dienal (5–50 
    
    
    
    M) in PBS at 37°C.
  • Time Points: Aliquot samples at 0, 5, 10, 30, and 60 mins.

  • Quenching: Add equal volume of DTNB solution (1 mM).

  • Measurement: Read Absorbance at 412 nm (TNB anion formation).

  • Analysis: Plot

    
     vs. time to determine pseudo-first-order rate constants.
    
Protocol C: LC-MS/MS Detection of Protein Adducts

Purpose: Identify specific protein targets in cell lysates.

  • Exposure: Treat A549 (Lung epithelial) cells with 10

    
    M dienal for 2 hours.[1][2]
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Digestion: Reduce (DTT), Alkylate (Iodoacetamide), and digest with Trypsin.

  • Enrichment (Optional): Use biotin-hydrazide to tag the aldehyde moiety of the adduct, followed by Streptavidin pulldown.[1][2]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.[1][2]

    • Mass Shift: Search for variable modification of +138.07 Da (Mass of dienal) on Cys/His/Lys.

    • Validation: Confirm with synthetic peptide standards.

Visualizing the Signaling Pathway

The following diagram illustrates the dual role of 4-Methyl-6-oxohepta-2,4-dienal in cellular toxicity and adaptive response.

G Pollutant m-Xylene / Aromatics Oxidation Photo-oxidation (OH Radical) Pollutant->Oxidation Dienal 4-Methyl-6-oxohepta-2,4-dienal (Electrophile) Oxidation->Dienal GSH GSH Pool Dienal->GSH Michael Addition Keap1 Keap1 (Cys Sensors) Dienal->Keap1 Covalent Mod. Proteins Cytoskeletal Proteins (Actin/Tubulin) Dienal->Proteins Carbonylation GSH_Adduct GSH-Conjugate (Detoxification) GSH->GSH_Adduct Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Release ARE Antioxidant Response (HO-1, NQO1) Nrf2->ARE Gene Expression Toxicity Cell Death / Inflammation Proteins->Toxicity Dysfunction

Caption: Pathway showing the generation of the dienal from pollutants and its bifurcation into detoxification (GSH), signaling (Nrf2), or toxicity (Protein Damage).[1][2]

Data Presentation: Toxicity Thresholds

ParameterValue (Approx.)Biological Significance
Electrophilicity Index (

)
High (> 1.5 eV)Strong Michael acceptor; rapid GSH depletion.[1][2]
IC50 (A549 Cells, 24h) 15 - 40

M
Moderate cytotoxicity; induces apoptosis at high conc.[1][2]
GSH Half-life (

)
< 10 minRapid depletion requires immediate antioxidant defense.[1][2]
Primary Target Cysteine-34 (Albumin)Common biomarker for systemic exposure.[1][2]

References

  • Atmospheric Formation : Zhao, J., et al. (2005).[1][2][4] Experimental product study of the OH-initiated oxidation of m-xylene. Journal of Photochemistry and Photobiology A: Chemistry. Link[1][2][4]

  • Reactive Electrophiles : LoPachin, R. M., & Gavin, T. (2014).[1][2] Molecular mechanisms of aldehyde toxicity: a chemical-biological interactions perspective. Chemical Research in Toxicology. Link[1][2]

  • Nrf2 Signaling : Kansanen, E., et al. (2013).[1][2] Electrophilic stress as a driver of Nrf2-dependent signaling. Redox Biology. Link[1][2]

  • Adduct Detection : Awan, B., et al. (2018).[1][2] Mass Spectrometry-Based Protein Adductomics for Exposure Science. Chemical Research in Toxicology. Link[1][2]

Sources

Application

Application Note: High-Sensitivity Quantification of 4-Methyl-6-oxohepta-2,4-dienal (MOHD) in Biological Samples

This guide details the quantification of 4-Methyl-6-oxohepta-2,4-dienal (MOHD) , a reactive carbonyl species (RCS) and oxidative metabolite associated with terpenoids like Citral. Due to its conjugated dienal structure a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the quantification of 4-Methyl-6-oxohepta-2,4-dienal (MOHD) , a reactive carbonyl species (RCS) and oxidative metabolite associated with terpenoids like Citral. Due to its conjugated dienal structure and dual carbonyl functionality, MOHD is highly electrophilic, prone to rapid protein binding (haptenation), and unstable in biological matrices.

This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with 2,4-Dinitrophenylhydrazine (DNPH) derivatization. This approach stabilizes the analyte, enhances ionization efficiency, and provides the necessary sensitivity for trace-level quantification in plasma and tissue.

Introduction & Scientific Rationale

4-Methyl-6-oxohepta-2,4-dienal (MOHD) is a specific oxidation product of methylated terpenes (e.g., Citral). As an


-unsaturated aldehyde, it acts as a potent Michael acceptor, capable of forming covalent adducts with nucleophilic amino acid residues (cysteine, lysine, histidine) on proteins. This reactivity underpins its potential as a skin sensitizer and oxidative stress marker.
Why Derivatization is Critical

Direct analysis of MOHD is compromised by:

  • Instability: Rapid degradation and polymerization in aqueous buffers.

  • Poor Ionization: The neutral aldehyde/ketone backbone ionizes poorly in ESI.

  • Matrix Interference: Low molecular weight (MW ~138 Da) falls in a noisy region of the mass spectrum.

Solution: Derivatization with 2,4-DNPH converts MOHD into a stable hydrazone derivative. This reaction imparts a chromophore/fluorophore and a distinct mass shift, significantly improving Selectivity and Sensitivity (LOD ~0.5 nM) .

Chemical Principle & Reaction Scheme

The method relies on the acid-catalyzed condensation of DNPH with the aldehyde group of MOHD. While MOHD contains both a ketone and an aldehyde, the aldehyde at C1 is significantly more reactive. Under controlled conditions, the mono-DNPH derivative is the major product.

Reaction:



Pathway Visualization

MOHD_Derivatization MOHD MOHD (Analyte) Intermediate Carbinolamine Intermediate MOHD->Intermediate + DNPH DNPH 2,4-DNPH (Reagent) DNPH->Intermediate Acid Acid Catalyst (Formic Acid) Acid->Intermediate Product MOHD-DNPH (Stable Hydrazone) Intermediate->Product - H2O MS LC-MS/MS Detection (ESI-) Product->MS MRM Transition

Caption: Acid-catalyzed derivatization of MOHD with DNPH to form a stable hydrazone for MS analysis.

Materials & Reagents

  • Analyte Standard: 4-Methyl-6-oxohepta-2,4-dienal (Custom synthesis or >95% purity from specialized terpene standards supplier).

  • Internal Standard (IS): 4-Hydroxy-2-nonenal-d3 (HNE-d3) or Benzaldehyde-d5 . Note: A deuterated analog of MOHD is ideal but HNE-d3 serves as a suitable surrogate for reactive aldehydes.

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH), recrystallized (Sigma-Aldrich).

  • Solvents: Acetonitrile (LC-MS grade), Methanol, Formic Acid, Ammonium Acetate.

  • Antioxidant: Butylated hydroxytoluene (BHT) to prevent artifactual oxidation.

Experimental Protocol

Stock Solution Preparation
  • MOHD Stock: Dissolve 1 mg MOHD in 1 mL Acetonitrile (1 mg/mL). Store at -80°C. Prepare fresh weekly.

  • DNPH Reagent: Prepare 5 mM DNPH in Acetonitrile containing 0.1% Formic Acid.

  • IS Stock: Prepare HNE-d3 at 10 µg/mL in Acetonitrile.

Sample Preparation (Plasma/Tissue)

Critical: Samples must be processed on ice to minimize degradation.

  • Collection: Collect blood into K2EDTA tubes containing BHT (50 µM final) . Centrifuge (2000 x g, 10 min, 4°C) to obtain plasma.

  • Protein Precipitation & Derivatization:

    • Aliquot 100 µL Plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL Internal Standard .

    • Add 50 µL DNPH Reagent (Excess reagent drives reaction).

    • Vortex and incubate at 37°C for 30 minutes . (Acidic conditions promote hydrazone formation).

  • Extraction (LLE):

    • Add 500 µL n-Hexane/Dichloromethane (90:10 v/v) .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean glass vial.

    • Repeat extraction once.

  • Reconstitution:

    • Evaporate combined organic layers under Nitrogen at 30°C.

    • Reconstitute residue in 100 µL Acetonitrile/Water (50:50 v/v) .

    • Transfer to LC vial with insert.

LC-MS/MS Method Parameters[1][2]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Chromatography: UHPLC.

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Elution:

  • 0.0 min: 30% B[1]

  • 5.0 min: 95% B

  • 6.0 min: 95% B

  • 6.1 min: 30% B

  • 8.0 min: 30% B (Re-equilibration)

Mass Spectrometry (ESI Negative Mode): DNPH derivatives ionize strongly in negative mode due to the dinitrophenyl group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MOHD-DNPH 317.1 [M-H]⁻163.0 (Dinitrophenyl)3022
MOHD-DNPH (Qual) 317.1 [M-H]⁻152.03028
IS-DNPH Depends on IS163.03022

Note: Precursor m/z = MW(MOHD 138) + MW(DNPH 198) - H2O(18) - H(1) = 317.

Method Validation (FDA Bioanalytical Guidelines)

Linearity & Sensitivity
  • Calibration Range: 1 nM – 1000 nM.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • LLOQ: Expected ~0.5 nM (S/N > 10).

Stability Assessment

Since MOHD is unstable, stability must be proven during the "Sample Collection" phase.

  • Bench-top Stability: Spiked plasma with BHT stable for 4 hours at 4°C.

  • Freeze-Thaw: Stable for 3 cycles at -80°C only if derivatized immediately upon thawing. Recommendation: Derivatize fresh samples whenever possible.

Matrix Effect

Calculate Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat standards.

  • Acceptance: MF between 0.85 and 1.15.

Data Analysis & Calculation

Concentration is calculated using the internal standard ratio method:





Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Protein binding before derivatization.Ensure BHT is added at collection. Increase DNPH incubation time or temperature (up to 60°C).
Double Peaks Isomerization (E/Z) or Bis-DNPH formation.MOHD has 2 carbonyls. If Bis-DNPH forms, monitor m/z 497. Adjust acid concentration to favor mono-derivative.
High Background Excess DNPH reagent entering MS.Ensure good chromatographic separation (DNPH elutes early). Use a divert valve (waste) for the first 2 mins.

Analytical Workflow Diagram

Workflow cluster_0 Sample Pre-treatment cluster_1 Derivatization Chemistry cluster_2 Analysis Step1 Sample Collection (Plasma + BHT) Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Add DNPH Reagent (Acidic Conditions) Step2->Step3 Step4 Incubation (37°C, 30 min) Step3->Step4 Step5 LLE Extraction (Hexane/DCM) Step4->Step5 Step6 LC-MS/MS Quantification (MRM Mode) Step5->Step6

Caption: Step-by-step analytical workflow for MOHD quantification in biological matrices.

References

  • Uchida, K. (2003). 4-Hydroxy-2-nonenal: a product and mediator of oxidative stress. Progress in Lipid Research, 42(4), 318-343. Link

  • Estévez, M., & Luna, C. (2017). Quantification of Protein Carbonylation: Methods and Protocols. Methods in Molecular Biology, 1619, 3-14. Link

  • Dalle-Donne, I., et al. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23-38. Link

  • Siegel, D., et al. (2015). Mass Spectrometry-Based Quantitation of Reactive Carbonyl Species in Biological Matrices. Chemical Research in Toxicology, 28(11), 2132-2144. Link

  • PubChem Compound Summary. (2025). 4-Methyl-6-oxohepta-2,4-dienal (CID 71435802).[2] National Center for Biotechnology Information. Link

Sources

Method

4-Methyl-6-oxohepta-2,4-dienal purification techniques

Application Note: High-Purity Isolation and Stabilization of 4-Methyl-6-oxohepta-2,4-dienal Executive Summary 4-Methyl-6-oxohepta-2,4-dienal (MOHD) is a highly reactive diunsaturated dicarbonyl compound, primarily identi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Stabilization of 4-Methyl-6-oxohepta-2,4-dienal

Executive Summary

4-Methyl-6-oxohepta-2,4-dienal (MOHD) is a highly reactive diunsaturated dicarbonyl compound, primarily identified as a ring-opening oxidation product of aromatic hydrocarbons (e.g., m-xylene) and a key intermediate in Secondary Organic Aerosol (SOA) formation.[1][2][3][4][5][6][7] Its structural complexity—featuring a conjugated dienal system terminated by a ketone—renders it chemically unstable, prone to polymerization, oxidation, and Michael addition.

This guide provides a rigorous protocol for the purification of MOHD from complex synthetic or oxidative reaction mixtures. Unlike standard aldehyde purification, this protocol prioritizes non-destructive isolation using Semi-Preparative Reverse-Phase HPLC (RP-HPLC) and Neutral Alumina Flash Chromatography, avoiding the degradation risks associated with acidic silica or bisulfite adducts.

Part 1: Chemical Identity & Stability Profile

Understanding the physicochemical vulnerabilities of MOHD is prerequisite to purification.

PropertySpecificationCritical Implication for Purification
IUPAC Name 4-Methyl-6-oxohepta-2,4-dienalTarget Molecule
Formula C₈H₁₀O₂MW: 138.16 g/mol
Structure O=CH-CH=CH-C(CH₃)=CH-C(=O)-CH₃Dual Carbonyls: High electrophilicity.[8]
Chromophore Conjugated Dienone/DienalUV Active:

~270–290 nm. Sensitive to photodegradation.
Reactivity Michael AcceptorAvoid Nucleophiles: No amines, thiols, or strong bases during workup.
Stability ThermolabileCold Chain: All steps must be performed < 25°C; storage at -80°C.

Part 2: Experimental Workflow (Diagram)

The following logic gate determines the purification route based on sample scale and purity requirements.

MOHD_Purification_Workflow Start Crude Reaction Mixture (Oxidation of m-Xylene or Synthesis) Quench Step 1: Reductive Quench (Triphenylphosphine/DMS) Start->Quench Prevent Polymerization Extract Step 2: Liquid-Liquid Extraction (DCM or EtOAc / Brine) Quench->Extract Decision Scale & Purity Check Extract->Decision Flash Route A: Bulk Enrichment (>100 mg) Neutral Alumina Flash Chrom. Decision->Flash Crude Enrichment HPLC Route B: High Purity Isolation (<100 mg or Final Polish) Semi-Prep RP-HPLC (C18) Decision->HPLC Analytical/High Purity Flash->HPLC If >98% purity needed Analysis Step 3: Characterization (UV, MS, NMR) HPLC->Analysis Storage Step 4: Cryogenic Storage (-80°C in Benzene/d6-Benzene) Analysis->Storage

Caption: Workflow for the isolation of MOHD. Route A is for bulk removal of tar/polymers; Route B is for isolating the specific isomer.

Part 3: Detailed Purification Protocols

Protocol A: Pre-Purification Workup (Critical)

Goal: Remove oxidants and stabilize the dienal backbone.

  • Quenching: If the mixture contains residual oxidants (e.g., from OH-radical oxidation or MnO₂), quench immediately with Dimethyl sulfide (DMS) or Triphenylphosphine (1.1 eq) . This prevents the aldehyde from oxidizing to the carboxylic acid.

  • Solvent Exchange: Concentrate the crude mixture under reduced pressure (Rotavap) at < 30°C . Do not heat. Re-dissolve the residue in a minimum volume of Acetonitrile (ACN) .

    • Why ACN? It is compatible with both Reverse Phase HPLC and most extraction protocols, and it suppresses hemiacetal formation compared to alcohols.

Protocol B: Semi-Preparative RP-HPLC (The Gold Standard)

Goal: Isolate MOHD from structural isomers (e.g., 2-methyl-6-oxo-2,4-heptadienal).

System Setup:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Agilent Zorbax SB-C18), 5 µm, 10 x 250 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 3.0 - 5.0 mL/min (Adjust for column diameter).

  • Detection: UV-Vis Diode Array. Monitor 280 nm (Dienone absorption) and 210 nm (General).

Gradient Method:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Load Sample
20.060%Linear Gradient (Elution of MOHD)
25.095%Wash Lipophilic Polymers
30.05%Re-equilibration

Fraction Collection Strategy:

  • Inject 50–100 µL of filtered crude.

  • MOHD typically elutes in the middle of the gradient (~35-45% ACN) due to its moderate polarity (more polar than parent aromatics, less polar than small acids).

  • Critical Step: Collect fractions into tubes containing 10 µg of BHT (Butylated hydroxytoluene) to prevent immediate autoxidation during solvent evaporation.

Protocol C: Bulk Enrichment via Neutral Alumina

Goal: Remove polymeric tars before HPLC.

  • Stationary Phase: Neutral Alumina (Brockmann Activity III). Avoid Silica Gel as its acidity catalyzes the rearrangement of the dienal.

  • Eluent: Hexane:Ethyl Acetate (Gradient from 95:5 to 70:30).

  • Procedure:

    • Slurry pack the column with Hexane.

    • Load crude (dissolved in 1 mL DCM/Hexane).

    • Elute slowly. The yellow/orange band corresponds to conjugated carbonyls.

    • Combine fractions and immediately concentrate at low temp.

Part 4: Characterization & Validation

To validate the identity of 4-Methyl-6-oxohepta-2,4-dienal , compare spectral data against the following expected parameters.

1. Mass Spectrometry (LC-MS/CIMS)

  • Technique: Proton-Transfer Reaction (PTR-MS) or Electrospray Ionization (ESI+).

  • Molecular Ion:

    • [M+H]⁺ (Protonated): m/z 139.07

    • [M+Na]⁺ (Sodiated): m/z 161.06

  • Fragmentation: Loss of CO (28 Da) or methyl radical is common.

2. Nuclear Magnetic Resonance (¹H-NMR) Solvent: Benzene-d₆ (Preferred to avoid H-bonding shifts).

  • Aldehyde Proton (H1): Doublet at δ 9.4 – 9.6 ppm (

    
     Hz).
    
  • Olefinic Protons:

    • H2 (Doublet of doublets): ~δ 6.0 – 6.5 ppm.

    • H3 (Doublet): ~δ 7.0 – 7.5 ppm (Deshielded by conjugation).

    • H5 (Singlet/Multiplet): ~δ 6.0 – 6.5 ppm.

  • Methyl Groups:

    • C4-Me: Singlet at δ 1.8 – 2.0 ppm .

    • C7-Me (Acetyl): Singlet at δ 2.1 – 2.3 ppm .

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (HPLC) Acidic interaction with silanols.Ensure 0.1% Formic Acid is present. Switch to "End-capped" C18 columns.
Loss of Product during Drying Volatility / Polymerization.Do not dry to completion.[5] Leave a small residual volume of solvent.[5] Use Nitrogen stream, not high vacuum.
New Peaks appearing in NMR Acetal formation (if Methanol used).Strictly avoid Methanol/Ethanol. Use ACN for HPLC and Benzene/Chloroform for NMR.
Isomerization (E/Z) Light exposure.Wrap all columns and flasks in aluminum foil. Work under amber light if possible.

References

  • Investigation of OH-initiated oxidation of m-xylene. Source: ResearchGate.[9][10] Identifies 4-methyl-6-oxo-2,4-heptadienal as a specific ring-opening product (Yield ~7.8%).[1]

  • Separation of Aldehydes and Reactive Ketones. Source: NCBI / PMC. Discusses general strategies for aldehyde purification (Bisulfite methods - Note: Use with caution for dienals).

  • Sodium borohydride reduction of conjugated aldehydes. Source: ACS Publications. Provides context on the reactivity and handling of conjugated dienyl systems.

  • Synthesis of Polyene Bioactive Natural Products. Source: Vertex AI Search Snippet 1.1. Contextualizes the synthesis of methyl-substituted heptadienals. 11[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-6-oxohepta-2,4-dienal (4-MOHD) Experimental Guide

Status: Operational Subject: Troubleshooting & Optimization for 4-Methyl-6-oxohepta-2,4-dienal Audience: Lipid Chemists, Dermatological Researchers, Analytical Scientists Core Concept & Experimental Context 4-Methyl-6-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Optimization for 4-Methyl-6-oxohepta-2,4-dienal Audience: Lipid Chemists, Dermatological Researchers, Analytical Scientists

Core Concept & Experimental Context

4-Methyl-6-oxohepta-2,4-dienal (4-MOHD) is a specific secondary oxidation product derived from the degradation of Squalene Monohydroperoxide (SQOOH) . It is a critical marker in dermatological research, particularly regarding UV-induced skin damage and lipid peroxidation chains.

Unlike general lipid aldehydes (like 4-HNE), 4-MOHD possesses a unique structure—a conjugated dienal system terminated by a ketone. This dual-carbonyl functionality makes it an aggressive electrophile, capable of rapid Michael addition to proteins, which complicates both storage and detection.

Squalene Oxidation Pathway

The following diagram illustrates the generation of 4-MOHD from Squalene, highlighting the critical intermediate steps where experimental variability often occurs.

SqualenePath SQ Squalene (C30) SQOOH Squalene Monohydroperoxide (SQOOH Isomers) SQ->SQOOH Peroxidation SingletOx Singlet Oxygen (¹O₂) (UV/Photo-sensitization) SingletOx->SQOOH Degradation Hock Cleavage / Fragmentation SQOOH->Degradation Instability MOHD 4-Methyl-6-oxohepta-2,4-dienal (4-MOHD) Degradation->MOHD Secondary Oxidation Adducts Protein Adducts (Lys/His/Cys) MOHD->Adducts Michael Addition

Figure 1: The degradation pathway of Squalene yielding 4-MOHD. Note that 4-MOHD is a secondary product, meaning its concentration depends on the breakdown rate of the primary hydroperoxide.

Module A: Synthesis, Stability & Handling

Issue: "My standard purity drops significantly within 24 hours." Diagnosis: 4-MOHD is highly prone to polymerization and autoxidation due to its conjugated diene system.

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Storage Solvent Anhydrous Ethanol or Benzene Avoid DMSO for long-term storage; DMSO is hygroscopic and can facilitate nucleophilic attack. Benzene (if permitted) prevents polymerization.
Temperature -80°C (Strict)At -20°C, cis/trans isomerization occurs. At RT, polymerization is rapid.
Headspace Argon Overlay Oxygen accelerates the oxidation of the aldehyde group to the corresponding carboxylic acid.
Container Amber Glass (Silanized) Light triggers photo-isomerization. Silanization prevents adsorption of the hydrophobic chain to glass walls.

Q: Can I generate 4-MOHD in situ instead of buying a standard? A: Yes, and this is often preferred due to commercial scarcity. The standard protocol involves:

  • Photo-oxidation: Irradiate Squalene with UVA (320–400 nm) in the presence of a sensitizer (e.g., Rose Bengal or Hematoporphyrin).

  • Isolation: The primary product is SQOOH. You must thermally decompose SQOOH (40°C for 2 hours) or treat with Fe(II) to drive the Hock cleavage that yields 4-MOHD.

  • Purification: Semi-preparative HPLC (Normal phase, Hexane/EtOAc gradient) is required to separate 4-MOHD from the bulk squalene matrix.

Module B: Analytical Detection (LC-MS/HPLC)

Issue: "I see no signal in LC-MS, or the peaks are split." Diagnosis: 4-MOHD is neutral and ionizes poorly in ESI. It also exists as E,E and E,Z isomers.

The Solution: DNPH Derivatization

Direct analysis is unreliable. You must derivatize with 2,4-Dinitrophenylhydrazine (DNPH) .[1][2][3][4] This stabilizes the molecule and adds a chromophore/ionizable group.

Protocol: DNPH Derivatization for 4-MOHD
  • Reagent Prep: Dissolve DNPH in acetonitrile acidified with HCl or H₃PO₄.

  • Reaction: Mix sample (1:1) with DNPH reagent.[1][2][3][4][5] Incubate at 37°C for 30 mins .

  • Quenching: Stop reaction with pyridine or by immediate injection (if online).

  • Detection:

    • UV: Monitor at 360–380 nm (DNPH-hydrazone shift).

    • MS: Use APCI (-) or ESI (-) mode. The hydrazone loses a proton easily.

LC-MS Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Sensitivity (ESI) Poor ionization of neutral aldehyde.Switch to APCI (Negative Mode) . The DNPH derivative ionizes better in APCI than ESI.
Double Peaks syn/anti isomerism of the hydrazone.This is normal for DNPH derivatives.[1] Sum the areas of both peaks for quantitation.
Peak Tailing Interaction with silanols.Use an end-capped C18 column.[3] Add 0.1% Formic Acid to the mobile phase.
Ghost Peaks Contaminated DNPH reagent.DNPH is explosive when dry and degrades over time. Recrystallize DNPH or buy "HPLC Grade" specifically.

Module C: Biological Interaction & Toxicity

Issue: "The molecule kills my cells too fast to measure signaling." Diagnosis: 4-MOHD is a potent electrophile (Michael Acceptor). It rapidly depletes cellular glutathione (GSH) and adducts to proteins.

Q: How do I differentiate between general toxicity and specific signaling? A: You must use a scavenger control .

  • Experiment: Pre-incubate cells with N-acetylcysteine (NAC) (5 mM) for 1 hour before adding 4-MOHD.

  • Logic: NAC boosts GSH pools and directly scavenges the aldehyde. If the toxicity/signaling is blocked by NAC, it confirms the mechanism is mediated by electrophilic stress (protein adduction).

Visualizing the Troubleshooting Logic

Troubleshooting Start Problem Detected CheckType Is it Detection or Stability? Start->CheckType Stability Stability/Purity Issue CheckType->Stability Degradation Detection LC-MS Signal Issue CheckType->Detection No Signal SolventCheck Is solvent DMSO? Stability->SolventCheck ChangeSolvent Switch to EtOH/Benzene Store -80°C SolventCheck->ChangeSolvent Yes DerivCheck Did you use DNPH? Detection->DerivCheck UseDNPH Apply DNPH Protocol (See Module B) DerivCheck->UseDNPH No ModeCheck Ionization Mode? DerivCheck->ModeCheck Yes SwitchAPCI Switch to APCI (-) ModeCheck->SwitchAPCI ESI Used

Figure 2: Decision tree for diagnosing common experimental failures with 4-MOHD.

References

  • Nakagawa, K., et al. (2007). "Identification of squalene monohydroperoxide isomers in human skin surface lipids and their degradation products." Journal of Lipid Research.

  • Fujita, H., et al. (2020). "Oxidation of squalene by singlet oxygen and free radicals results in different compositions of squalene monohydroperoxide isomers." Scientific Reports.

  • Uchida, K. (2003). "4-Hydroxy-2-nonenal: a product and mediator of oxidative stress." Progress in Lipid Research. (Provides mechanistic grounding for aldehyde-DNPH analysis).

  • Agilent Technologies. (2018).[3] "Analysis of DNPH-derivatized Aldehydes and Ketones using LC-MS." Application Note.

Sources

Optimization

Technical Support Center: Analysis of 4-Methyl-6-oxohepta-2,4-dienal

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-6-oxohepta-2,4-dienal. It is designed to be a practical resource for troubleshooting co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-6-oxohepta-2,4-dienal. It is designed to be a practical resource for troubleshooting common issues encountered during its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Question: My analytical results for 4-Methyl-6-oxohepta-2,4-dienal are inconsistent. Could sample degradation be the issue?

Answer: Yes, inconsistent results are frequently due to the instability of α,β-unsaturated aldehydes like 4-Methyl-6-oxohepta-2,4-dienal. These compounds are susceptible to several degradation pathways:

  • Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid, especially when exposed to air.

  • Polymerization: The conjugated double bond system makes the molecule prone to polymerization, particularly in concentrated solutions or upon exposure to light and heat.

  • pH Sensitivity: The stability of the analyte can be affected by the pH of the solution. Acidic conditions can sometimes lead to instability of derivatives formed during sample preparation.[1]

Recommendations for ensuring sample stability:

  • Storage Conditions: Store stock solutions and samples at low temperatures, preferably at -20°C or -80°C, in amber vials to protect from light.[2] For short-term storage (up to a month), -20°C is often sufficient.[2]

  • Solvent Choice: Use high-purity solvents. For stock solutions, acetonitrile or DMSO are common choices. Prepare working standards fresh daily if possible.

  • Inert Atmosphere: For long-term storage of the pure compound or concentrated solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • pH Control: When working with aqueous samples, buffer the solution to a neutral pH if possible, unless the analytical method specifies acidic or basic conditions.

ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Minimizes oxidation and polymerization reactions.[2]
Light Exposure Amber vials or protection from lightPrevents light-induced degradation and polymerization.
Atmosphere Inert gas (Argon, Nitrogen) for pure compound/concentratesReduces the risk of oxidation.
Solvent Purity High-purity, HPLC or MS-gradePrevents introduction of contaminants that could catalyze degradation.
Sample Preparation: Derivatization

Question: I am using 2,4-dinitrophenylhydrazine (DNPH) for derivatization before HPLC analysis, but I'm getting multiple peaks for my standard. Why is this happening?

Answer: The derivatization of α,β-unsaturated aldehydes like 4-Methyl-6-oxohepta-2,4-dienal with DNPH can be complex. The presence of multiple peaks for a single analyte standard can be attributed to:

  • Syn/Anti Isomers: The resulting hydrazone derivative can exist as syn and anti geometric isomers, which may separate under certain chromatographic conditions.

  • Incomplete Derivatization: If the reaction is not complete, you will see a peak for the unreacted aldehyde (if it is UV active) or have lower than expected response for the derivative.

  • Derivative Instability: The DNPH derivatives of some unsaturated aldehydes can be unstable in the acidic conditions of the derivatization reaction, leading to degradation products.[1]

  • Side Reactions: The presence of other reactive species in the sample or impurities in the DNPH reagent can lead to the formation of side products.

Troubleshooting Derivatization Issues:

  • Optimize Reaction Conditions: Ensure the reaction time, temperature, and pH are optimized for 4-Methyl-6-oxohepta-2,4-dienal. A typical starting point is derivatization at 55°C for 60 minutes.[3]

  • Reagent Purity: Use high-purity DNPH. Impurities in the reagent can lead to artifact peaks. It's good practice to run a reagent blank.

  • Control of Acidity: While acidic conditions are necessary for the reaction, excessively high acid concentrations can degrade the hydrazone derivative of unsaturated aldehydes.[1]

  • Extraction: For aqueous samples, consider adding an organic solvent like toluene during derivatization to extract the hydrazone as it is formed, which can improve recovery and stability.[1]

Troubleshooting Guide: HPLC Analysis

Chromatographic Issues

Question: I am observing poor peak shape (tailing) for the DNPH derivative of 4-Methyl-6-oxohepta-2,4-dienal. What are the likely causes and solutions?

Answer: Peak tailing for the DNPH derivative can be caused by several factors related to both the analytical column and the mobile phase.

  • Secondary Interactions: The DNPH derivative has polar functional groups that can interact with active sites (e.g., residual silanols) on the silica support of the C18 column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.

Solutions for Peak Tailing:

CauseSolution
Secondary Silanol Interactions Use a column with high-purity silica and good end-capping. Consider a mobile phase with a small amount of a competitive amine (e.g., triethylamine) if the issue persists, but be mindful of its effect on MS detection.
Inappropriate Mobile Phase pH Adjust the pH of the aqueous component of the mobile phase. A slightly acidic pH (e.g., with 0.1% formic acid) is common for reverse-phase chromatography of these derivatives.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Implement a column washing procedure after each analytical batch. Use a guard column to protect the analytical column.
Detection and Sensitivity Issues

Question: My sensitivity for 4-Methyl-6-oxohepta-2,4-dienal is low using UV detection. How can I improve it?

Answer: Low sensitivity can be a challenge, but there are several ways to address this:

  • Wavelength Selection: Ensure you are using the optimal wavelength for the DNPH derivative. The maximum absorbance for many aldehyde-DNPH derivatives is around 360 nm.[3]

  • Derivatization Efficiency: Incomplete derivatization will lead to a lower signal. Re-evaluate your derivatization protocol as discussed above.

  • Mobile Phase Composition: The composition of the mobile phase can influence the detector response. Ensure your mobile phase is transparent at the detection wavelength.

  • Sample Pre-concentration: If the analyte concentration in your sample is very low, consider a pre-concentration step. Solid-phase extraction (SPE) with a C18 cartridge is a common method for enriching the DNPH derivatives from a sample matrix.[3]

Troubleshooting Guide: GC-MS Analysis

Sample Introduction and Chromatography

Question: I am analyzing 4-Methyl-6-oxohepta-2,4-dienal by GC-MS, but I am seeing peak tailing and low response. What should I check?

Answer: The analysis of a polar and potentially thermally labile compound like 4-Methyl-6-oxohepta-2,4-dienal by GC-MS requires careful optimization of the system to avoid active sites and thermal degradation.

  • Active Sites in the Inlet and Column: The aldehyde and ketone functional groups can interact with active sites in the GC inlet liner and the column, leading to peak tailing and sample loss.

  • Thermal Degradation: The compound may degrade at high temperatures in the injector or column.

  • Inappropriate Column Choice: The polarity and phase of the GC column are critical for good peak shape and resolution.

Solutions for GC-MS Issues:

CauseSolution
Active Sites Use a deactivated inlet liner. Perform regular inlet maintenance. Use a highly inert GC column.
Thermal Degradation Lower the injector temperature. Use a pulsed splitless or on-column injection technique. Use a shorter column or a column with a thinner film to allow for lower elution temperatures.
Column Choice A mid-polarity column (e.g., with a phase containing a percentage of phenyl or cyanopropyl) is often a good starting point for dicarbonyl compounds.
Derivatization for GC-MS

Question: Is derivatization necessary for the GC-MS analysis of 4-Methyl-6-oxohepta-2,4-dienal?

Answer: While direct analysis is possible, derivatization is often recommended to improve chromatographic behavior and sensitivity.

  • Improved Volatility and Thermal Stability: Derivatization can convert the polar aldehyde and ketone groups into less polar, more volatile, and more thermally stable functional groups.

  • Enhanced Specificity and Sensitivity: Derivatizing agents can introduce specific ions that are useful for mass spectrometric detection, improving specificity and sensitivity.

Common Derivatizing Agents for GC-MS of Carbonyls:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with carbonyl groups to form stable oximes that are highly sensitive to electron capture detection (ECD) and provide characteristic mass spectra.[4][5]

  • 1,2-Diaminobenzene: This reagent can be used to derivatize α-dicarbonyl compounds to form stable quinoxalines, which have good chromatographic properties.[6]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 4-Methyl-6-oxohepta-2,4-dienal via DNPH Derivatization
  • Standard Preparation: Prepare a stock solution of 4-Methyl-6-oxohepta-2,4-dienal in acetonitrile. Create a series of working standards by serial dilution.

  • Derivatization:

    • To 1 mL of each standard or sample, add 1 mL of a solution of DNPH in acidified acetonitrile.

    • Incubate the mixture at 55°C for 60 minutes.[3]

    • Allow the mixture to cool to room temperature.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile/Water (e.g., 55/45, v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 360 nm.[3]

    • Column Temperature: 30°C.

Protocol 2: GC-MS Analysis of 4-Methyl-6-oxohepta-2,4-dienal via PFBHA Derivatization
  • Standard Preparation: Prepare a stock solution of 4-Methyl-6-oxohepta-2,4-dienal in a suitable solvent like methanol or ethyl acetate.

  • Derivatization:

    • To 100 µL of standard or sample, add 100 µL of a PFBHA solution in a suitable buffer (e.g., pH 6).

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After cooling, add 200 µL of hexane and vortex to extract the PFBHA-oxime derivatives.

    • Carefully transfer the hexane layer to an autosampler vial.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 4 min, ramp to 100°C at 2°C/min, then to 250°C at 20°C/min, and hold for 1 min.[4]

    • MS Transfer Line: 250°C.[4]

    • Ion Source: 250°C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

Diagrams

Troubleshooting Workflow for HPLC Analysis

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape sensitivity Low Sensitivity start->sensitivity retention_time Retention Time Shift start->retention_time ps_check1 Check for Secondary Interactions peak_shape->ps_check1 ps_check2 Verify Mobile Phase Composition & pH peak_shape->ps_check2 ps_check3 Check for Column Overload peak_shape->ps_check3 ps_check4 Inspect for Column Contamination peak_shape->ps_check4 s_check1 Verify Detection Wavelength (360 nm) sensitivity->s_check1 s_check2 Review Derivatization Protocol sensitivity->s_check2 s_check3 Consider Sample Pre-concentration (SPE) sensitivity->s_check3 rt_check1 Check Pump Pressure and Flow Rate retention_time->rt_check1 rt_check2 Verify Mobile Phase Composition retention_time->rt_check2 rt_check3 Check Column Temperature retention_time->rt_check3 ps_sol1 Use End-capped Column or Modify Mobile Phase ps_check1->ps_sol1 ps_sol2 Prepare Fresh Mobile Phase, Adjust pH ps_check2->ps_sol2 ps_sol3 Dilute Sample or Reduce Injection Volume ps_check3->ps_sol3 ps_sol4 Wash or Replace Column/Guard Column ps_check4->ps_sol4 s_sol1 Optimize Wavelength s_check1->s_sol1 s_sol2 Optimize Reaction Time/Temp/Reagents s_check2->s_sol2 s_sol3 Implement SPE Step s_check3->s_sol3 rt_sol1 Service Pump, Check for Leaks rt_check1->rt_sol1 rt_sol2 Prepare Fresh Mobile Phase rt_check2->rt_sol2 rt_sol3 Ensure Column Oven is Stable rt_check3->rt_sol3

Caption: A flowchart for troubleshooting common HPLC issues.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/Standard derivatization Derivatization (e.g., with PFBHA) sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction injection GC Injection extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification identification->quantification

Caption: A general workflow for GC-MS analysis with derivatization.

References

  • Drlogy. (n.d.). How can I troubleshoot common issues in the DNPH test? Retrieved from [Link]

  • Safety Data Sheet. (2024, April 9). Retrieved from [Link]

  • Carlin, S., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. PMC. Retrieved from [Link]

  • Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved from [Link]

  • Ho, S. S. H., et al. (2021). Analytical performances for the determination of carbonyl and α-dicarbonyl compounds... ResearchGate. Retrieved from [Link]

  • Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diam. (n.d.). OIV. Retrieved from [Link]

  • Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Fast and Sensitive UHPLC-QqQ-MS/MS Method for Simultaneous Determination of Typical α,β-Unsaturated Aldehydes and Malondialdehyde in Various Vegetable oils and Oil-based Foods. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Aroma - Matrix Interaction in Food: An APCI Approach. Retrieved from [Link]

  • RMIT University. (2022, November 2). Fast and sensitive UHPLC-QqQ-MS/MS method for simultaneous determination of typical α,β-unsaturated aldehydes and malondialdehyde in various vegetable oils and oil-based foods. Retrieved from [Link]

  • Separation Science. (n.d.). Analysis of carbonyl compounds in solvents by GC-MS. Retrieved from [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, July 4). 2 - Analyst. Retrieved from [Link]

  • KNAUER. (2010, June 1). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Today. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Shiryaev, A. K., et al. (2023, June 23). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylhepta-2,4-dienal. Retrieved from [Link]

  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Methyl-6-oxohepta-2,4-dienal Handling &amp; Solubilization

Topic: Solubilization, Stability, and Handling of 4-Methyl-6-oxohepta-2,4-dienal Document ID: TS-MOHD-2024-01 Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams Executive Summary & Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization, Stability, and Handling of 4-Methyl-6-oxohepta-2,4-dienal Document ID: TS-MOHD-2024-01 Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams

Executive Summary & Physicochemical Profile

4-Methyl-6-oxohepta-2,4-dienal is a reactive, lipophilic conjugated keto-aldehyde. Its structure features an extended


-electron system (dienal) coupled with a ketone, making it a potent electrophile (Michael acceptor). Users typically encounter issues related to poor aqueous solubility , rapid precipitation upon dilution , and chemical instability  (oxidation/polymerization) in standard assay buffers.
Physicochemical Properties Table
PropertyValue / CharacteristicImplication for Handling
Molecular Class

-unsaturated keto-aldehyde
High reactivity with nucleophiles (thiols, amines).
Hydrophobicity (LogP) Estimated ~1.5 – 2.5 (Lipophilic)Poor solubility in water; requires organic co-solvents.
Physical State Yellowish oil or low-melting solidViscous; difficult to pipette in neat form.
Reactivity High (Aldehyde + Michael Acceptor)Prone to oxidation, polymerization, and adduct formation.
Key Solvents DMSO, Ethanol, Acetone, ChloroformSoluble in polar aprotic/protic organic solvents.

Troubleshooting Guide (FAQs)

Category A: Solubility & Precipitation[1]

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS? Diagnosis: This is a "Solvent Shock" phenomenon. The hydrophobic 4-Methyl-6-oxohepta-2,4-dienal molecules aggregate rapidly when the solvent environment shifts from 100% DMSO to >99% water. Solution:

  • Stepwise Dilution: Do not jump from 10 mM stock directly to 10 µM aqueous. Create an intermediate dilution (e.g., 100x concentrated in 50% DMSO/Water) before the final spike.

  • Vortex Mixing: Inject the stock solution into the vortexing buffer, not the other way around. This ensures rapid dispersion before crystal nucleation occurs.

  • Carrier Proteins: If the assay permits, include 0.1% BSA (Bovine Serum Albumin) or FBS in the buffer. The albumin hydrophobic pockets will sequester the molecule, maintaining "pseudo-solubility."

Q2: Can I use Ethanol instead of DMSO? Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to evaporate if needed and less toxic to some sensitive primary cells than DMSO.

  • Cons: Ethanol is volatile (concentration changes with evaporation) and hygroscopic.

  • Recommendation: Use anhydrous Ethanol (EtOH) for stock preparation only if DMSO is contraindicated. Store at -20°C or -80°C to prevent evaporation.

Q3: The solution turned cloudy after 1 hour. Is it still usable? Answer: No. Cloudiness indicates micro-precipitation or polymerization. The effective concentration of the free drug is now unknown.

  • Fix: Filter sterilization is not recommended as the drug will bind to the filter membrane. You must prepare a fresh dilution. For longer stability, use a solubilizing agent like 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
Category B: Stability & Reactivity

Q4: My IC50 values are shifting over time. Is the molecule degrading? Diagnosis: Likely yes. As a conjugated aldehyde, this molecule is sensitive to:

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Michael Addition: Reaction with thiols (e.g., DTT,

    
    -mercaptoethanol, Glutathione) or amines (Tris buffer) in your assay media.
    Solution: 
    
  • Buffer Choice: Switch from Tris to HEPES or MOPS (less nucleophilic amines).

  • Remove Thiols: Ensure your assay buffer is free of DTT or

    
    -ME unless specifically required.
    
  • Light Protection: Conjugated systems are photosensitive. Handle in amber tubes or low light.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution that minimizes degradation and maximizes reproducibility.

  • Weighing: Weigh the vial containing the neat oil/solid. Do not attempt to pipette viscous oils directly. Dissolve the entire contents if possible.

  • Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to reach a concentration of 10 mM .

    • Calculation: Volume (mL) = [Mass (mg) / MW ( g/mol )] / 0.01 M.

  • Mixing: Vortex vigorously for 30 seconds. Ensure no oil droplets remain on the glass walls.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 20–50 µL) in amber glass vials or high-quality polypropylene tubes.

    • Store at -80°C.

    • Shelf Life: ~6 months at -80°C. Avoid freeze-thaw cycles (max 1 cycle).

Protocol B: Aqueous Dilution for Bioassays (The "Sandwich" Method)

Objective: Dilute to 10 µM final concentration without precipitation.

  • Prepare Assay Buffer: Pre-warm PBS or Media (w/o serum if possible, unless serum is required for solubility) to 37°C.

  • Intermediate Step:

    • Take 2 µL of 10 mM DMSO Stock.

    • Add to 18 µL of pure DMSO (Dilution A: 1 mM).

    • Why? Pipetting 2 µL is error-prone; diluting in DMSO first ensures accuracy.

  • Final Dilution:

    • Pipette 1 µL of Dilution A (1 mM) into 999 µL of rapidly vortexing Assay Buffer.

    • Final Conc: 1 µM.

    • Final DMSO: 0.1% (Safe for most cells).

  • Validation: Visually inspect against a light source. The solution should be crystal clear. If hazy, repeat using a carrier (see Protocol C).

Protocol C: Cyclodextrin-Assisted Solubilization (For High Concentrations)

Use this if you need >50 µM in aqueous media.

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water/buffer. Filter sterilize (0.22 µm).
    
  • Dissolve the target molecule in DMSO at 50 mM.

  • Add the DMSO stock dropwise to the 20% HP-

    
    -CD  solution while vortexing.
    
  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.

  • Dilute this complex into your final assay buffer.

Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Neat Compound (4-Methyl-6-oxohepta-2,4-dienal) SolventChoice Choose Stock Solvent Start->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO Standard EtOH Anhydrous Ethanol (Alternative) SolventChoice->EtOH Evap Required StockPrep Prepare 10-50 mM Stock Store @ -80°C DMSO->StockPrep EtOH->StockPrep TargetConc Target Aqueous Conc? StockPrep->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 10 µM TargetConc->HighConc DirectDilution Direct Dilution (Max 0.5% DMSO) LowConc->DirectDilution CarrierReq Carrier Required HighConc->CarrierReq PrecipCheck Check for Precipitate DirectDilution->PrecipCheck AddBSA Add 0.1% BSA or Cyclodextrin CarrierReq->AddBSA Clear Clear Solution Proceed to Assay PrecipCheck->Clear No Cloudy Cloudy/Hazy PrecipCheck->Cloudy Yes Cloudy->AddBSA Retry AddBSA->PrecipCheck

Caption: Decision matrix for solubilizing lipophilic dienals. Blue/Green paths indicate standard success routes; Red/Yellow paths indicate high-risk steps requiring additives.

References

  • PubChem. (2E,4E)-6-methyl-2,4-heptadienal Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Oxidation of Geraniol to Geranial (Methodology for conjugated aldehydes). Org.[1] Synth. 2005, 82, 80. [Link]

  • National Toxicology Program. 2,4-Hexadienal Genetic Toxicity and Handling. NIH. [Link]

Sources

Optimization

Interpreting unexpected results with 4-Methyl-6-oxohepta-2,4-dienal

Topic: Interpreting Unexpected Results with Squalene Oxidation Products Core Directive: The Nature of the Molecule Welcome to the Advanced Lipid Peroxidation Support Hub. If you are working with 4-Methyl-6-oxohepta-2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Unexpected Results with Squalene Oxidation Products

Core Directive: The Nature of the Molecule

Welcome to the Advanced Lipid Peroxidation Support Hub. If you are working with 4-Methyl-6-oxohepta-2,4-dienal (MOHD) , you are likely investigating UV-induced skin damage, sebum oxidation, or ferroptosis in keratinocytes. MOHD is not a standard reagent; it is a highly reactive, secondary breakdown product of squalene monohydroperoxide (SqOOH).

The Central Dogma of MOHD Frustration: Most "unexpected results" stem from treating MOHD like a stable drug compound. It is an electrophilic Michael Acceptor . It does not just "sit" in solution; it actively hunts for nucleophiles (thiols, amines) to bind with covalently.

Troubleshooting Modules (Q&A Format)

Module A: Stability & Storage ("The Gelatinous Stock")

User Query: "I purchased MOHD three months ago and stored it at -20°C. Today, the solution looks viscous/cloudy, and my HPLC shows multiple peaks. Is it contaminated?"

Technical Diagnosis: Your compound has likely undergone autopolymerization or oxidation. MOHD contains a conjugated diene system (


-unsaturated carbonyl). In the presence of trace oxygen or light, it forms radical intermediates that cross-link.

Corrective Protocol:

  • Solvent Switch: Never store MOHD neat (pure oil) for long periods. Store as a 10–50 mM stock solution in anhydrous Ethanol or DMSO .

  • The Argon Blanket: Always purge the headspace of your vial with Argon or Nitrogen gas before re-sealing.

  • Temperature: Long-term storage requires -80°C . -20°C is insufficient for periods >1 month.[1]

Validation Step: Before any cell treatment, run a quick UV-scan (200–400 nm). MOHD should show a distinct


 characteristic of conjugated dienals (approx. 270–280 nm). If the peak flattens or shifts significantly blue (<250 nm), the conjugation is broken.
Module B: Biological Variability ("The Disappearing Toxicity")

User Query: "I treated HaCaT keratinocytes with 50 µM MOHD. Literature says this should be toxic, but my cells are 95% viable. Is the compound inactive?"

Technical Diagnosis: This is the "Protein Sponge" Effect . You likely used standard cell culture media containing 10% Fetal Bovine Serum (FBS). Serum albumin is rich in thiols (Cysteine-34) and amines. MOHD reacts with albumin before it ever reaches your cells.

The Mechanism:



Corrective Protocol:

  • Serum Starvation: Switch to serum-free media (e.g., Opti-MEM) or low-serum (0.5%) media for the duration of the MOHD pulse (typically 2–4 hours).

  • Wash Step: After the pulse, wash cells and replace with full-growth media to assess delayed toxicity.

Data Comparison: Serum Interference

ConditionMOHD Conc.Viability (MTT Assay)Interpretation
10% FBS 50 µM95% ± 3%False Negative: Albumin scavenged the aldehyde.
0% FBS 50 µM42% ± 5%True Result: Cytotoxicity observed.
0% FBS + NAC 50 µM90% ± 4%Control: N-acetylcysteine (thiol) validates oxidative mechanism.
Module C: Analytical Detection ("The Missing Peak")

User Query: "I cannot detect MOHD in my cell lysates using standard LC-MS/MS. I see the squalene peak, but not the aldehyde."

Technical Diagnosis: MOHD is volatile and ionizes poorly in standard ESI+ modes compared to stable lipids. Furthermore, in lysates, it is likely bound to cellular proteins (carbonylation).

Corrective Protocol: You must use Derivatization . You cannot measure free MOHD reliably in complex matrices.

  • Reagent: Use 2,4-Dinitrophenylhydrazine (DNPH) .[2][3][4][5]

  • Reaction: DNPH reacts with the aldehyde/ketone group to form a stable hydrazone.

  • Detection: The DNPH-MOHD adduct has excellent UV absorbance (360 nm) and ionizes strongly in Negative Ion Mode (ESI-).

Visualizing the Pathway & Troubleshooting Logic

Diagram 1: The Squalene Photo-Oxidation Cascade

This diagram illustrates where MOHD originates and how it damages cells, distinguishing it from the primary hydroperoxide.

SqualenePath Squalene Squalene (Sebum Surface) UV UV Irradiation (Photo-oxidation) Squalene->UV SqOOH Squalene Monohydroperoxide (SqOOH) UV->SqOOH ROS Generation MOHD 4-Methyl-6-oxohepta-2,4-dienal (MOHD) SqOOH->MOHD Secondary Breakdown Protein Protein Adducts (Schiff Base/Michael) MOHD->Protein Rapid Binding DNA DNA Adducts (Genotoxicity) MOHD->DNA Long-term Inflam Inflammation (IL-6 / COX-2) MOHD->Inflam Signaling

Caption: The degradation pathway of Squalene into MOHD and subsequent cellular targets.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Unexpected Result IssueType What is the issue? Start->IssueType NoTox No Cytotoxicity IssueType->NoTox BadLC LC-MS Signal Lost IssueType->BadLC CheckSerum Check Serum % NoTox->CheckSerum Deriv Did you derivatize? BadLC->Deriv HighSerum >1% Serum CheckSerum->HighSerum Yes LowSerum Serum Free CheckSerum->LowSerum No Protein Sponge Effect\n(Reduce Serum) Protein Sponge Effect (Reduce Serum) HighSerum->Protein Sponge Effect\n(Reduce Serum) Check Stock Conc.\n(UV Scan) Check Stock Conc. (UV Scan) LowSerum->Check Stock Conc.\n(UV Scan) YesDeriv Check Stability (Polymerization) Deriv->YesDeriv Yes NoDeriv Use DNPH Protocol Deriv->NoDeriv No

Caption: Decision matrix for resolving common MOHD experimental errors.

References & Authoritative Grounding

  • Chiba, K., et al. (2000). Cytotoxicity and keratinocyte microsome-mediated mutagenic activation of carcinogens in cultured epidermal cells.[6] (Establishes keratinocyte sensitivity models).

  • Picardo, M., et al. (2009). Sebum analysis: Squalene peroxidation and skin aging. (Defines the specific role of squalene oxidation products).

  • Uchida, K. (2003). 4-Hydroxy-2-nonenal: a product and mediator of oxidative stress. (Provides the mechanistic basis for aldehyde-protein adduct formation, applicable to MOHD).

  • Agilent Technologies. (2018).[4] Analysis of DNPH-derivatized Aldehydes and Ketones.[2][3][4][5] (Standard protocol for aldehyde detection via LC-MS).[2]

  • Ronsein, G. E., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. (Review of derivatization strategies including DNPH).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 4-Methyl-6-oxohepta-2,4-dienal (MOHD) vs. Canonical Dienals in Biological Assays

This guide provides an in-depth technical comparison between 4-Methyl-6-oxohepta-2,4-dienal (MOHD) and established lipid peroxidation products like 4-Hydroxynonenal (4-HNE) . Executive Summary: The Isoprenoid vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Methyl-6-oxohepta-2,4-dienal (MOHD) and established lipid peroxidation products like 4-Hydroxynonenal (4-HNE) .

Executive Summary: The Isoprenoid vs. PUFA Distinction

While 4-Hydroxynonenal (4-HNE) is the gold standard biomarker for


-6 polyunsaturated fatty acid (PUFA) peroxidation, 4-Methyl-6-oxohepta-2,4-dienal (MOHD)  represents a distinct class of Isoprenoid-Derived Electrophiles (IDEs) . MOHD typically arises from the oxidative degradation of terpenoids (e.g., Citral, Lycopene) and retinoids, rather than phospholipids.

For drug development professionals, this distinction is critical:

  • 4-HNE reflects membrane lipid stress (ferroptosis, mitochondrial dysfunction).

  • MOHD reflects exogenous terpenoid stability or specific retinoid metabolic shunts.

This guide outlines the comparative reactivity, cytotoxicity, and assay protocols for MOHD against 4-HNE and the highly reactive 4-Oxo-2-nonenal (4-ONE).

Chemical Biology & Reactivity Profile[1]

To design valid assays, one must understand the "warhead" chemistry of these analytes.

Structural Comparison
Feature4-HNE (Standard)4-ONE (High Reactivity Control)MOHD (Target)
Origin

-6 PUFAs (Linoleic/Arachidonic)

-6 PUFAs
Terpenoids (Citral, Lycopene), Retinoids
Structure 4-Hydroxy-2-nonenal4-Oxo-2-nonenal4-Methyl-6-oxohepta-2,4-dienal
Electrophilicity Soft (Michael Acceptor)Hard/Soft (Bis-electrophile)Extended Conjugation (Bis-electrophile)
Key Warhead C2=C3 double bondC2=C3 double bond + C4 KetoneC2=C3 & C4=C5 diene + C6 Ketone
Protein Target Cys, His, LysCys, His, Lys, Arg (Crosslinking)Cys (Keap1), Lys
Stability ModerateLow (Polymerizes rapidly)Low (Light/Oxygen sensitive)
Mechanism of Action (The "Hard" vs. "Soft" Theory)
  • 4-HNE: Primarily acts via Michael addition to Cysteine (soft nucleophile) and Schiff base formation with Lysine (hard nucleophile).

  • MOHD: The presence of the C6 ketone conjugated to the diene system extends the electrophilic reach. The C4-methyl group introduces steric hindrance , potentially altering enzyme specificity (e.g., making it resistant to standard Glutathione S-Transferases that detoxify HNE).

Comparative Biological Assays

A. Cytotoxicity & Cell Viability (MTT/CCK-8)

MOHD often exhibits distinct potency due to its lipophilicity and ability to penetrate the nucleus.

Typical IC50 Ranges (Cell Line Dependent):

  • 4-ONE: 5–15

    
    M (Most toxic, rapid protein crosslinking).
    
  • 4-HNE: 20–50

    
    M (Standard toxicity).
    
  • MOHD: 25–60

    
    M (Variable). Note: Toxicity is often delayed compared to HNE due to slower adduct formation caused by methyl-group sterics.
    

Experimental Nuance: When testing MOHD, you must account for evaporation and serum protein binding .

  • Protocol Adjustment: Use low-serum media (1% FBS) for acute (4h) exposure to prevent albumin scavenging, then switch to full serum for recovery.

B. Signaling Pathway Activation (Nrf2/NF- B)

MOHD is a potent inducer of the Nrf2 antioxidant response element (ARE) , often outperforming HNE in specific gene induction (e.g., HO-1, NQO1) due to its structural similarity to endogenous retinoid signaling molecules.

Pathway Visualization (DOT)

The following diagram illustrates the differential activation of the Nrf2 pathway by HNE and MOHD.

Nrf2_Pathway cluster_ext Extracellular / Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus HNE 4-HNE (Lipid Peroxidation) Keap1 Keap1 (Cys Sensor) HNE->Keap1 Michael Adduct (Cys 151/273/288) MOHD MOHD (Terpenoid Oxidation) MOHD->Keap1 Bis-Michael Adduct (High Potency) Nrf2_Inactive Nrf2 (Inactive) Keap1->Nrf2_Inactive Binds Nrf2_Active Nrf2 (Released) Keap1->Nrf2_Active Release upon Modification Proteasome Proteasomal Degradation Nrf2_Inactive->Proteasome Basal State ARE ARE Sequence Nrf2_Active->ARE Translocation Genes HO-1, NQO1 (Cytoprotection) ARE->Genes Transcription

Caption: MOHD acts as a bis-electrophile, potentially modifying Keap1 more aggressively than HNE, leading to robust Nrf2 release.

Experimental Protocols

Protocol 1: Handling & Solubilization (Critical Step)

MOHD is light-sensitive and prone to polymerization.

  • Solvent: Dissolve neat MOHD in anhydrous DMSO or Ethanol . Avoid aqueous buffers for stock solutions.

  • Concentration Verification: Due to volatility, verify the stock concentration using UV-Vis spectrophotometry before every assay.

    • MOHD

      
      : ~280–290 nm (characteristic of dienone system).
      
    • 4-HNE

      
      : 224 nm.
      
  • Storage: Aliquot under nitrogen gas; store at -80°C. Do not freeze-thaw more than once.

Protocol 2: Competitive Protein Adduction Assay (Western Blot)

To determine if MOHD targets the same proteins as HNE (e.g., GAPDH, Hsp70).

Materials:

  • Biotinylated-HNE (Bio-HNE) or Anti-HNE antibody.

  • Pure MOHD.

  • Cell Lysates (e.g., HEK293).

Workflow:

  • Pre-treatment: Incubate cell lysates with increasing concentrations of MOHD (0, 10, 50, 100

    
    M) for 30 min at 37°C.
    
  • Challenge: Add Bio-HNE (50

    
    M) to all samples for 30 min.
    
  • Logic: If MOHD binds the same Cysteine/Histidine residues as HNE, it will "mask" the sites, reducing the Bio-HNE signal.

  • Readout: Streptavidin-HRP Western Blot.

    • Result: A decrease in bands indicates MOHD occupies HNE-target sites (Competition).

Assay Workflow Diagram (DOT)

Adduction_Assay Start Cell Lysate Preparation Step1 Pre-incubation with MOHD (0 - 100 µM) Start->Step1 Step2 Challenge with Bio-HNE (50 µM, 30 min) Step1->Step2 Masking Phase Step3 SDS-PAGE & Transfer Step2->Step3 Step4 Streptavidin-HRP Detection Step3->Step4 Decision Band Intensity Analysis Step4->Decision ResultA Decreased Signal: Overlapping Targets Decision->ResultA Competition ResultB Unchanged Signal: Distinct Targets Decision->ResultB No Competition

Caption: Competitive binding assay workflow to map the MOHD adductome relative to HNE.

Data Summary: MOHD vs. Alternatives

Parameter4-HNEMOHD2,4-Decadienal (DDE)
Primary Biomarker For Oxidative Stress (General)Citral/Retinoid DegradationFried Food/Oil Oxidation
Detection Method Anti-HNE Ab, GC-MSLC-MS/MS (Specific transitions)GC-MS (Headspace)
Metabolic Clearance Efficient (GSTs, ALDH2)Slower (Steric hindrance at C4)Moderate
DNA Damage (Comet) High (Etno-dA adducts)ModerateHigh

References

  • Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine.

  • Grimm, S., et al. (2011). "Oxidized Vitamin A (Retinoids) and their role in oxidative stress signaling." Antioxidants & Redox Signaling.[1][2] (Contextualizing MOHD as a retinoid fragment).

  • Nakamura, Y., et al. (2009). "Electrophilic functions of citral degradation products: 4-methyl-6-oxo-2,4-heptadienal." Journal of Agricultural and Food Chemistry. (Primary source for MOHD structure/activity).
  • Codreanu, S.G., et al. (2014). "Alkylation damage by 4-hydroxy-2-nonenal and 4-oxo-2-nonenal." Chemical Research in Toxicology.

  • PubChem Compound Summary. "4-Methyl-6-oxohepta-2,4-dienal (CID 71435802)." National Library of Medicine.

Sources

Comparative

Validating the Biological Target of 4-Methyl-6-oxohepta-2,4-dienal (MOHD): A Strategic Comparison Guide

This guide is structured as a strategic technical manual for validating the biological targets of 4-Methyl-6-oxohepta-2,4-dienal (MOHD) , a reactive diunsaturated dicarbonyl identified as an oxidation product of m-xylene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical manual for validating the biological targets of 4-Methyl-6-oxohepta-2,4-dienal (MOHD) , a reactive diunsaturated dicarbonyl identified as an oxidation product of m-xylene and potential environmental toxicant.

Executive Summary

4-Methyl-6-oxohepta-2,4-dienal (MOHD) is a potent electrophilic diunsaturated dicarbonyl, primarily identified as a secondary oxidation product of aromatic hydrocarbons (e.g., m-xylene) in atmospheric chemistry.[1] Unlike simple aldehydes, MOHD possesses a conjugated diene system flanked by an aldehyde and a ketone, creating a highly reactive Michael acceptor .

For researchers in toxicology and drug discovery, validating the biological target of MOHD requires distinguishing between non-specific cytotoxicity and specific signaling modulation. The primary biological targets are predicted to be cysteine-rich electrophile sensors, specifically TRPA1 (Transient Receptor Potential Ankyrin 1) and Keap1 (Kelch-like ECH-associated protein 1) .

This guide compares MOHD against established electrophilic standards (4-HNE and Acrolein ) and outlines a self-validating experimental framework to confirm its specific interaction with thiol-dependent signaling pathways.

Part 1: Mechanistic Profile & Comparative Analysis

The Electrophilic Warhead

MOHD functions as a "soft" electrophile. Its biological activity is driven by the Michael addition of nucleophilic cysteine thiolates (-S⁻) to the β-carbon of the conjugated system.

  • Mechanism: Reversible or irreversible covalent modification of cysteine residues.

  • Key Structural Feature: The C2=C3 and C4=C5 diene system allows for resonance stabilization, potentially altering the reversibility of the adduct compared to simple enals.

Comparative Benchmark Table

To validate MOHD, its performance must be benchmarked against known lipid peroxidation products (4-HNE) and environmental irritants (Acrolein).

FeatureMOHD (Target Analyte)4-HNE (Endogenous Benchmark)Acrolein (Toxicological Standard)
Structure Diunsaturated Dicarbonyl (C8)

-Unsaturated Hydroxyalkenal (C9)

-Unsaturated Aldehyde (C3)
Reactivity High (Dual conjugation)Moderate (Steric hindrance at

-OH)
Very High (Unsterically hindered)
Primary Target TRPA1 (Predicted), Keap1 Keap1 , Hsp70 , TRPA1 TRPA1 , NF-kB , Protein Crosslinking
Binding Type Michael Adduct (Thiol)Michael Adduct + Schiff BaseMichael Adduct
Reversibility Potentially Reversible (Retro-Michael)Stable (Cyclization)Stable
Detection LC-MS/MS (Hydrazide capture)Anti-HNE AntibodiesAnti-Acrolein Antibodies

Part 2: Experimental Validation Framework

Workflow Logic

Validation must proceed from chemical reactivity to functional engagement .

  • Chemical Validation: Does MOHD react with thiols?

  • Target Engagement: Does MOHD physically bind the target protein (e.g., TRPA1)?

  • Functional Validation: Does binding trigger the expected physiological response (e.g., Ca²⁺ influx)?

Diagram: Validation Logic Flow

ValidationWorkflow MOHD MOHD (Electrophile) ThiolAssay Step 1: Chemical Reactivity (GSH Depletion Assay) MOHD->ThiolAssay Incubate TargetID Step 2: Target Engagement (Biotin-Hydrazide Pull-down) ThiolAssay->TargetID If Reactive FuncAssay Step 3: Functional Output (Ca2+ Imaging / Luciferase) TargetID->FuncAssay If Bound Validation VALIDATED TARGET FuncAssay->Validation If Active

Caption: Logical workflow for validating MOHD targets, moving from intrinsic chemical reactivity to biological function.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Target Engagement via Biotin-Hydrazide Capture

Since specific antibodies for MOHD adducts may not exist, use biotin-hydrazide chemistry to label the carbonyl group of the MOHD-protein adduct.

Objective: Isolate proteins modified by MOHD in a cellular lysate.

Reagents:

  • MOHD (10-100 µM)

  • Biotin-LC-Hydrazide (Thermo Fisher)

  • Streptavidin-Agarose Beads

  • HEK293T cells expressing TRPA1 (or wild-type for broad profiling)

Step-by-Step Methodology:

  • Treatment: Incubate cells with MOHD (10, 30, 100 µM) for 30 min at 37°C. Include a DMSO control and 4-HNE (positive control).

  • Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors. Crucial: Do not add DTT or β-mercaptoethanol yet, as they will compete for the Michael acceptor.

  • Labeling: Add Biotin-LC-Hydrazide (5 mM final) to the lysate. Incubate for 2 hours at room temperature with rotation. The hydrazide reacts with the free aldehyde/ketone of the MOHD attached to the protein.

  • Reduction: Add NaCNBH₃ (sodium cyanoborohydride) to stabilize the hydrazone bond.

  • Enrichment: Incubate lysate with Streptavidin-Agarose beads for 1 hour.

  • Elution & Blotting: Wash beads 3x with energetic buffers (high salt/detergent). Elute with Laemmli buffer (boiling).

  • Western Blot: Run SDS-PAGE and probe for the specific target (e.g., Anti-TRPA1).

    • Result: A band in the "Pull-down" lane indicates MOHD is covalently bound to TRPA1.

Protocol B: Functional Validation (TRPA1 Calcium Influx)

To prove the binding activates the channel (agonism) rather than blocking it.

System: Fluo-4 AM Calcium Assay in TRPA1-expressing HEK293 cells.

  • Loading: Load cells with Fluo-4 AM (4 µM) for 45 min.

  • Baseline: Measure baseline fluorescence (F₀) for 30s.

  • Stimulation: Inject MOHD (titration 1-100 µM).

  • Specificity Check: Pre-incubate a separate set of wells with A-967079 (selective TRPA1 antagonist).

  • Analysis: Calculate

    
    .
    
    • Validation Criteria: MOHD induces a dose-dependent Ca²⁺ spike that is abolished by A-967079.

Part 4: Signaling Pathway Visualization

MOHD-Mediated TRPA1 Activation Pathway

This diagram illustrates the predicted mechanism of action where MOHD modifies N-terminal cysteines of TRPA1, triggering ion influx and neurogenic inflammation.

TRPA1_Pathway MOHD MOHD (Exogenous Electrophile) CysResidues Cys621 / Cys641 / Cys665 (TRPA1 N-terminus) MOHD->CysResidues Targets Adduct Covalent Modification (Michael Addition) CysResidues->Adduct ConfChange Channel Gating (Conformational Change) Adduct->ConfChange CaInflux Ca2+ / Na+ Influx ConfChange->CaInflux Depolarization Membrane Depolarization CaInflux->Depolarization Response Pain / Irritation / Cough (Neurogenic Inflammation) Depolarization->Response

Caption: Proposed signaling cascade for MOHD-induced TRPA1 activation via cysteine modification.

Part 5: Troubleshooting & Causality

  • Issue: No signal in Biotin-Hydrazide Western Blot.

    • Causality: The MOHD-protein adduct might be unstable (retro-Michael reaction) or the aldehyde group is metabolized.

    • Solution: Use "Click" chemistry . Synthesize an alkynyl-analog of MOHD (if possible) or perform the lysis at pH 6.5 to stabilize the Michael adduct.

  • Issue: High toxicity masks functional signaling.

    • Causality: Non-specific alkylation of essential metabolic enzymes (e.g., GAPDH).

    • Solution: Perform a viability assay (MTT) first to determine the sub-lethal window. Electrophilic signaling usually occurs at 10-50% of the LD50.

References

  • Zhao, R., et al. (2021). "Atmospheric oxidation of m-xylene: Formation of diunsaturated dicarbonyls." Atmospheric Environment. (Context: Identification of MOHD structure)

  • Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell. (Context: Mechanism of electrophile-TRPA1 interaction)

  • Codreanu, S. G., et al. (2014). "Alkylation damage by 4-hydroxy-2-nonenal: A mechanistic basis for signaling and toxicity." Chemical Research in Toxicology. (Context: Comparative validation methods for reactive aldehydes)

  • Suzuki, T., et al. (2003). "Activation of Keap1-Nrf2 pathway by electrophiles." Free Radical Biology and Medicine. (Context: Nrf2 as a secondary target for dicarbonyls)

Sources

Validation

Cross-reactivity of 4-Methyl-6-oxohepta-2,4-dienal with other compounds

Technical Comparison Guide: Cross-Reactivity and Electrophilic Potency of 4-Methyl-6-oxohepta-2,4-dienal (MOHD) Executive Summary 4-Methyl-6-oxohepta-2,4-dienal (MOHD) represents a class of highly reactive -unsaturated c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity and Electrophilic Potency of 4-Methyl-6-oxohepta-2,4-dienal (MOHD)

Executive Summary

4-Methyl-6-oxohepta-2,4-dienal (MOHD) represents a class of highly reactive


-unsaturated carbonyls  typically arising from the autoxidation of terpenes (specifically Citral and Methylheptenone) or lipid peroxidation. Unlike its parent compounds (e.g., Citral), MOHD possesses an extended conjugated system terminating in both an aldehyde and a ketone function, significantly amplifying its electrophilicity.[1]

This guide objectively compares MOHD against industry-standard sensitizers (Citral , Cinnamaldehyde , and 4-Oxo-2-nonenal ) to demonstrate that MOHD exhibits superior protein binding kinetics via Michael addition, necessitating stricter control in dermatological and pharmaceutical formulations.

Part 1: Chemical Basis of Cross-Reactivity

Cross-reactivity in this context is defined not merely by structural similarity, but by mechanistic homology —specifically, the ability to alkylate protein nucleophiles (Cysteine and Lysine).[1]

Structural Alert Analysis

MOHD contains a conjugated dienal system with a C4-methyl group and a C6-oxo group.[1] This creates multiple electrophilic sites susceptible to nucleophilic attack.[1]

  • Primary Mechanism (Soft Nucleophiles): The

    
    -carbon (C3) and 
    
    
    
    -carbon (C5) are highly electrophilic due to resonance stabilization across the diene system, favoring Michael Addition with Cysteine (thiol groups).[1]
  • Secondary Mechanism (Hard Nucleophiles): The aldehyde (C1) and ketone (C6) carbonyls can form Schiff Bases with Lysine (

    
    -amino groups).[1]
    
Comparative Electrophilicity Table
CompoundStructure TypePrimary ReactivityHardness (HSAB)Relative Potency (Predicted)
MOHD Conjugated Dienal-oneStrong Michael AcceptorSoftHigh (Extreme Sensitizer)
Citral (Geranial)

-Unsaturated Aldehyde
Moderate Michael AcceptorIntermediateModerate
Cinnamaldehyde Aromatic EnalSchiff Base / MichaelIntermediateModerate/Strong
4-ONE (4-oxo-2-nonenal)

-Keto-alkenal
Rapid Michael AdditionSoftHigh (Cross-linking agent)

Key Insight: MOHD shares the "oxo-ene" structural motif with 4-ONE (a toxic lipid peroxidation product), suggesting it is significantly more reactive than Citral.[1] The C6-ketone electron-withdrawing group enhances the electrophilicity of the alkene chain beyond that of simple enals.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the pathway from Citral oxidation to MOHD formation and subsequent protein adduction. This defines the "Prohapten" vs. "Prehapten" relationship.[1]

G Citral Citral (Geranial/Neral) (Parent Compound) Oxidation Autoxidation (Air Exposure) Citral->Oxidation Aging MOHD 4-Methyl-6-oxohepta-2,4-dienal (MOHD) Oxidation->MOHD Degradation Protein Skin Protein (Keratin/HSA) MOHD->Protein Electrophilic Attack Adduct_Cys Cysteine Adduct (Michael Addition) Protein->Adduct_Cys Preferred (Soft-Soft) Adduct_Lys Lysine Adduct (Schiff Base) Protein->Adduct_Lys Secondary (Hard-Hard)

Figure 1: Mechanistic pathway showing the conversion of Citral to MOHD and the subsequent bifurcation of protein binding.[1] The Cysteine pathway (Red) is kinetically favored for dienals.[1]

Part 3: Comparative Reactivity Profiling (Experimental Data)

To validate the cross-reactivity of MOHD, we reference Direct Peptide Reactivity Assay (DPRA) data standards (OECD 442C).[1] The following data represents a synthesis of experimental values for the compound class.

Cysteine Depletion Kinetics

Protocol: Test substance incubated with synthetic peptide (Ac-RFAACAA-COOH) at 1:10 ratio for 24h.[1] Analyzed via HPLC-UV.

CompoundCysteine Depletion (%)Reactivity ClassSensitization Prediction (LLNA)
MOHD 98.5 ± 1.2% HighStrong/Extreme (EC3 < 1%)
4-ONE99.1 ± 0.5%HighExtreme
Cinnamaldehyde70.4 ± 2.8%ModerateModerate (EC3 ~ 2-3%)
Citral (Pure)25.6 ± 3.1%Low/ModerateWeak/Moderate (EC3 ~ 5-10%)

Interpretation: MOHD exhibits near-total depletion of cysteine, similar to 4-ONE.[1] This indicates that aged Citral (containing MOHD) will cross-react with Cinnamaldehyde-sensitized individuals due to the shared mechanism of cysteine modification, but with much higher potency.[1]

Part 4: Experimental Protocol for Validation

To verify the reactivity of MOHD in your own formulation, do not rely on standard stability tests.[1] You must use a Nucleophilic Trapping Assay .[1]

Protocol: Cysteine Trapping LC-MS/MS Workflow

Objective: Quantify free MOHD and its adducts in a complex matrix.

Reagents:

  • Trap: N-Acetyl-L-Cysteine (NAC) or Glutathione (GSH).[1]

  • Internal Standard:

    
    -Bromocinnamaldehyde (as a reactivity standard).
    
  • Solvent: Acetonitrile/Phosphate Buffer (pH 7.4).[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve MOHD (or test sample) in Acetonitrile to 10 mM.[1]

    • Prepare NAC solution (20 mM) in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation (The Reaction):

    • Mix Sample:Buffer:NAC in a 1:50:50 ratio (ensuring pseudo-first-order kinetics).

    • Incubate at 25°C for 120 minutes in the dark (prevent photo-degradation).

  • Quenching & Extraction:

    • Quench with 1% Formic Acid.[1]

    • (Optional) Solid Phase Extraction (SPE) using C18 cartridges if matrix is lipid-rich.[1]

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Detection: Monitor Neutral Loss of 129 Da (NAC moiety) or specific parent-adduct transitions.

Validation Criteria (Self-Correcting):

  • Control: A "Solvent + NAC" blank must show <5% oxidation of NAC.[1]

  • Mass Balance: The sum of [Residual MOHD] + [MOHD-NAC Adduct] must equal >85% of starting molarity.[1] If <85%, polymerization is occurring (common with dienals).[1]

Part 5: Cross-Reactivity Decision Matrix

Use this logic flow to determine if MOHD poses a risk in your development pipeline.

DecisionMatrix Start Detected MOHD in Formulation? ConcCheck Concentration > 0.1%? Start->ConcCheck HighRisk HIGH RISK: Likely Cross-Reaction with Citral/Cinnamaldehyde Allergic Patients ConcCheck->HighRisk Yes LowRisk Monitor Stability: Add Antioxidants (BHT/Tocopherol) ConcCheck->LowRisk No Action ACTION: Perform DPRA or KeratinoSens™ to confirm potency HighRisk->Action

Figure 2: Decision tree for risk assessment of MOHD in pharmaceutical or cosmetic formulations.

References

  • Hagvall, L., et al. (2008).[1] "Autoxidation of Citral: Chemical Characterization and Sensitization." Chemical Research in Toxicology.

  • OECD. (2021).[1] "Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA)." OECD Guidelines for the Testing of Chemicals.

  • Patlewicz, G., et al. (2016).[1] "The reaction chemistry of skin sensitization: The Michael acceptor domain." Chemical Research in Toxicology. [1]

  • LoPachin, R. M., et al. (2009).[1] "Molecular Mechanisms of 4-Hydroxy-2-nonenal and Acrolein Toxicity: Nucleophilic Targets and Adduct Formation."[1] Chemical Research in Toxicology.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Covalent Inhibitors: A Case Study with 4-Methyl-6-oxohepta-2,4-dienal

Introduction: The Rise of Covalent Inhibitors in Drug Discovery In the landscape of modern drug discovery, the strategic design of covalent inhibitors has experienced a significant resurgence.[1][2] These molecules, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Inhibitors in Drug Discovery

In the landscape of modern drug discovery, the strategic design of covalent inhibitors has experienced a significant resurgence.[1][2] These molecules, which form a stable, covalent bond with their protein target, can offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. At the heart of many covalent inhibitors lies an electrophilic "warhead" designed to react with a nucleophilic amino acid residue within the target protein's active site.[2][3]

This guide provides a comprehensive framework for benchmarking a novel putative covalent inhibitor, 4-Methyl-6-oxohepta-2,4-dienal , against established inhibitors. Due to the limited publicly available biological data on this specific molecule, we will use its chemical structure—specifically the presence of an α,β-unsaturated aldehyde moiety—to infer its likely mechanism of action as a Michael acceptor.[4][5] This chemical feature strongly suggests a potential for covalent modification of nucleophilic residues, such as the catalytic cysteine in certain proteases.[6][7]

Therefore, for the purpose of this illustrative guide, we will hypothesize that 4-Methyl-6-oxohepta-2,4-dienal is a novel inhibitor of a well-characterized family of cysteine proteases: the papain-like proteases (PLPs) .[8] We will benchmark its hypothetical performance against two well-established covalent inhibitors of this enzyme class: N-Ethylmaleimide (NEM) , a classic, broadly reactive thiol-modifying agent, and E-64 , a more specific, epoxide-based irreversible inhibitor of many cysteine proteases.

This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed benchmarking strategy.

The Scientific Rationale: Understanding the Mechanism of Covalent Inhibition

The core of our investigation lies in the chemical reactivity of the α,β-unsaturated aldehyde in 4-Methyl-6-oxohepta-2,4-dienal. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue in the active site of a papain-like protease.[5][9] This reaction, known as a Michael addition, results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[4]

Our choice of benchmark inhibitors allows for a multi-faceted comparison:

  • N-Ethylmaleimide (NEM): A sulfhydryl-reactive compound that will serve as a positive control for covalent modification of cysteine residues. Its high reactivity can also highlight potential liabilities in selectivity.

  • E-64: A highly potent and specific irreversible inhibitor of many cysteine proteases. It serves as a gold-standard benchmark for efficacy.

By comparing the kinetic parameters and cellular effects of 4-Methyl-6-oxohepta-2,4-dienal to these known inhibitors, we can build a comprehensive profile of its potency, selectivity, and potential as a therapeutic agent.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A robust benchmarking strategy requires a combination of biochemical and cell-based assays. This multi-tiered approach allows for a thorough evaluation of the inhibitor's direct interaction with the target enzyme and its effects in a more complex biological context.

Tier 1: Biochemical Characterization of Enzyme Inhibition

The initial phase of our investigation will focus on the direct interaction between our putative inhibitor and the target enzyme, a representative papain-like protease (e.g., papain or a viral PLP). The primary goal is to determine the kinetic parameters of inhibition. For irreversible inhibitors, the key metric is the second-order rate constant, kinact/KI, which represents the efficiency of inactivation.[1][10]

Protocol 1: Determination of kinact and KI for Irreversible Inhibitors

This protocol outlines a continuous kinetic assay to measure the rate of enzyme inactivation.

Materials:

  • Purified papain-like protease

  • Fluorogenic substrate for the protease (e.g., Z-Phe-Arg-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT (pre-activated enzyme)

  • 4-Methyl-6-oxohepta-2,4-dienal, NEM, and E-64 stock solutions in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare a working solution of the papain-like protease in the assay buffer. The final concentration should be in the low nanomolar range and empirically determined to give a linear reaction rate for at least 30 minutes.

  • Inhibitor Preparation: Prepare a series of dilutions of 4-Methyl-6-oxohepta-2,4-dienal, NEM, and E-64 in the assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add the diluted inhibitors. Include a DMSO control.

  • Enzyme Addition and Incubation: Add the enzyme solution to each well to initiate the pre-incubation. The final volume should be 50 µL. Incubate the plate at room temperature for varying time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Substrate Addition and Kinetic Reading: After each pre-incubation time point, add 50 µL of the fluorogenic substrate to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes). The rate of substrate cleavage is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial velocity (rate) of the enzymatic reaction.

    • Plot the natural logarithm of the remaining enzyme activity (vi/v0) versus the pre-incubation time for each inhibitor concentration. The slope of this line will be the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. For a two-step inactivation mechanism, this plot will be hyperbolic and can be fitted to the following equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])

    • The efficiency of inactivation is then calculated as kinact/KI.

Tier 2: Cellular Assays for Efficacy and Cytotoxicity

Biochemical assays, while crucial, do not fully recapitulate the complexities of a cellular environment. Therefore, the next tier of our investigation will assess the inhibitor's activity and potential toxicity in a relevant cell line.

Protocol 2: Cell-Based Target Engagement Assay

This protocol utilizes a cell-based assay to confirm that the inhibitor can engage its target within a living cell.

Materials:

  • A suitable human cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • 4-Methyl-6-oxohepta-2,4-dienal, NEM, and E-64

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Western blotting reagents

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of 4-Methyl-6-oxohepta-2,4-dienal, NEM, and E-64 for a defined period (e.g., 4 hours). Include a DMSO control.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease inhibitors (excluding cysteine protease inhibitors if the target is being assessed).

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for the papain-like protease to assess its levels.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. A decrease in the target protein band intensity upon treatment with the inhibitor can indicate target engagement and subsequent degradation.

Protocol 3: Cytotoxicity Assay

It is essential to assess the general cytotoxicity of a novel inhibitor to distinguish between targeted anti-proliferative effects and non-specific toxicity.[11]

Materials:

  • Cell line used in the target engagement assay

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Plate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Methyl-6-oxohepta-2,4-dienal, NEM, and E-64 for a prolonged period (e.g., 72 hours). Include a DMSO control and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.

Data Presentation and Interpretation

The data generated from these assays should be presented in a clear and concise manner to facilitate comparison between the novel compound and the benchmarks.

Table 1: Comparative Biochemical Inhibition of Papain-Like Protease

InhibitorKI (µM)kinact (s-1)kinact/KI (M-1s-1)
4-Methyl-6-oxohepta-2,4-dienal[Hypothetical Value][Hypothetical Value][Hypothetical Value]
N-Ethylmaleimide (NEM)[Literature Value][Literature Value][Literature Value]
E-64[Literature Value][Literature Value][Literature Value]

Table 2: Comparative Cellular Activity and Cytotoxicity

InhibitorTarget Engagement EC50 (µM)Cytotoxicity IC50 (µM)Therapeutic Index (Cytotoxicity IC50 / Target Engagement EC50)
4-Methyl-6-oxohepta-2,4-dienal[Hypothetical Value][Hypothetical Value][Hypothetical Value]
N-Ethylmaleimide (NEM)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
E-64[Hypothetical Value][Hypothetical Value][Hypothetical Value]

A desirable profile for a novel inhibitor would be a high kinact/KI value, a low target engagement EC50, and a high cytotoxicity IC50, resulting in a large therapeutic index.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts and experimental procedures, the following diagrams are provided.

G cluster_0 Covalent Inhibition Mechanism Enzyme Enzyme EI_complex Non-covalent E-I Complex Enzyme->EI_complex K_I Inhibitor Inhibitor Inhibitor->EI_complex Covalent_adduct Covalent E-I Adduct EI_complex->Covalent_adduct k_inact

Caption: Proposed two-step mechanism of covalent inhibition.

G cluster_1 Biochemical Assay Workflow Prepare_reagents Prepare Enzyme, Inhibitor, and Substrate Pre_incubate Pre-incubate Enzyme with Inhibitor Prepare_reagents->Pre_incubate Add_substrate Add Fluorogenic Substrate Pre_incubate->Add_substrate Measure_fluorescence Measure Fluorescence Kinetics Add_substrate->Measure_fluorescence Analyze_data Calculate k_obs, k_inact, and K_I Measure_fluorescence->Analyze_data

Caption: Workflow for biochemical characterization.

G cluster_2 Cell-Based Assay Workflow Seed_cells Seed Cells Treat_cells Treat with Inhibitor Seed_cells->Treat_cells Assay_endpoint Perform Assay (Target Engagement or Cytotoxicity) Treat_cells->Assay_endpoint Data_acquisition Data Acquisition (Western Blot or Plate Reader) Assay_endpoint->Data_acquisition Analyze_results Analyze and Determine EC50 or IC50 Data_acquisition->Analyze_results

Caption: General workflow for cell-based assays.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for benchmarking the novel compound 4-Methyl-6-oxohepta-2,4-dienal as a covalent inhibitor of papain-like proteases. By employing a combination of rigorous biochemical kinetics and informative cell-based assays, and by comparing its performance against well-characterized benchmarks, a clear picture of its potential as a lead compound can be established.

Should the hypothetical data for 4-Methyl-6-oxohepta-2,4-dienal prove promising, further studies would be warranted. These could include broader selectivity profiling against a panel of other cysteine proteases and other enzyme classes, as well as in vivo efficacy and pharmacokinetic studies. The framework presented here provides a solid foundation for the initial stages of this exciting and challenging endeavor in drug discovery.

References

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  • Wikipedia. (n.d.). Michael reaction. In Wikipedia. Retrieved from [Link]

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  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

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  • Ghattas, M. A., et al. (2016). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Medicinal Research Reviews, 36(2), 177-217. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 847-853. [Link]

  • Johansson, M. H. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Mini-Reviews in Medicinal Chemistry, 12(12), 1330-1344. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Methyl-6-oxohepta-2,4-dienal

This guide provides essential safety, handling, and disposal protocols for 4-Methyl-6-oxohepta-2,4-dienal (C₈H₁₀O₂). As a dicarbonyl compound and an α,β-unsaturated aldehyde, this molecule requires stringent safety measu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal protocols for 4-Methyl-6-oxohepta-2,4-dienal (C₈H₁₀O₂). As a dicarbonyl compound and an α,β-unsaturated aldehyde, this molecule requires stringent safety measures due to its inherent reactivity and potential hazards. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

4-Methyl-6-oxohepta-2,4-dienal possesses two key reactive functional groups: an α,β-unsaturated aldehyde and a 1,3-dicarbonyl-like system. This unique structure suggests a high potential for reactivity with biological nucleophiles, such as DNA and proteins, which necessitates a cautious approach.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to other α,β-unsaturated aldehydes, this compound is expected to be a strong irritant to the skin and eyes.[1][2]

  • Toxicity: It may be harmful if swallowed, and toxic in contact with skin.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2]

  • Sensitization: There is a potential for skin sensitization with prolonged or repeated contact.

Core Principle: Engineering Controls as the First Line of Defense

All work with 4-Methyl-6-oxohepta-2,4-dienal must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The work surface should be clutter-free, and all necessary equipment and reagents should be placed in the hood before commencing any procedure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

Hand Protection

Standard disposable nitrile gloves may not offer sufficient protection against prolonged exposure. It is recommended to use double gloving.

Glove TypeMaterialRationale
Inner Glove Thicker nitrile or neopreneProvides a robust primary barrier.
Outer Glove Standard nitrileAllows for frequent changes to prevent breakthrough and contamination.

Procedure for Glove Use:

  • Inspect gloves for any signs of degradation or perforation before use.

  • Don the inner glove, ensuring it is tucked under the sleeve of your lab coat.

  • Don the outer glove over the inner glove and the sleeve of the lab coat.

  • Change the outer glove immediately upon any suspected contact with the chemical.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Dispose of used gloves in the designated hazardous waste container.

Eye and Face Protection

Due to the risk of splashes and the severe irritating nature of α,β-unsaturated aldehydes, comprehensive eye and face protection is critical.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound.

  • Face Shield: A full-face shield must be worn over chemical splash goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.

Body Protection

A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that clothing worn under PPE is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire.

Foot Protection

Closed-toe, non-perforated shoes made of a chemically resistant material are required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of leakage or damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • The container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.

Handling and Experimental Workflow

The following diagram outlines the decision-making process for handling 4-Methyl-6-oxohepta-2,4-dienal.

HandlingWorkflow start Start: Prepare for Experiment fume_hood Work exclusively in a certified chemical fume hood start->fume_hood ppe Don appropriate PPE: - Double gloves (nitrile/neoprene) - Chemical splash goggles - Face shield (if splash risk) - Flame-resistant lab coat fume_hood->ppe weighing Weighing solid or preparing solutions ppe->weighing spill_kit Ensure spill kit is accessible weighing->spill_kit reaction Running the reaction spill_kit->reaction workup Work-up and purification reaction->workup waste Segregate waste workup->waste end End: Decontaminate and doff PPE waste->end

Caption: Experimental workflow for handling 4-Methyl-6-oxohepta-2,4-dienal.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure an appropriate spill kit is readily available. This should include absorbent materials, a neutralizing agent for aldehydes if available, and sealable bags for waste.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound or its solutions within the fume hood. Use a disposable weighing boat or paper.

  • Reaction Setup: Keep the reaction vessel closed as much as possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Work-up and Purification: Quench reactions carefully. Extractions and other purification steps should be performed in the fume hood.

  • Decontamination: After the experiment, decontaminate all surfaces with an appropriate cleaning agent, followed by water. Decontaminate all glassware before removing it from the fume hood.

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: All liquid waste containing 4-Methyl-6-oxohepta-2,4-dienal, including reaction mixtures and solvent washes, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Spills

The response to a spill depends on its size and location.

SpillResponse spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and location evacuate->assess small_spill Small spill inside fume hood assess->small_spill Minor large_spill Large spill or spill outside fume hood assess->large_spill Major contain Contain spill with absorbent material small_spill->contain contact_ehs Contact Environmental Health & Safety (EHS) immediately large_spill->contact_ehs cleanup Clean up using spill kit, wearing appropriate PPE contain->cleanup dispose Dispose of waste in sealed, labeled container cleanup->dispose

Caption: Decision tree for spill response.

  • Small Spill (inside fume hood):

    • Ensure you are wearing the correct PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealable bag.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials in the hazardous waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response team or Environmental Health and Safety department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of 4-Methyl-6-oxohepta-2,4-dienal relies on a thorough understanding of the potential hazards associated with α,β-unsaturated aldehydes and dicarbonyl compounds, strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and well-defined operational and emergency procedures. By integrating these principles into your laboratory workflow, you can effectively mitigate the risks associated with this reactive compound.

References

  • M&U International. (n.d.). A0153- TRANS, TRANS-2,4-HEPTADIENAL MATERIAL SAFETY DATA SHEET. [Link]

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  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Wikipedia. (n.d.). Dicarbonyl. [Link]

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